1-[2-(4-chlorophenoxy)ethyl]-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-13-5-7-14(8-6-13)19-10-9-18-15-4-2-1-3-12(15)11-17-18/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFOFDDRXJEHRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2CCOC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-[2-(4-chlorophenoxy)ethyl]-1H-indazole CAS 939677-20-0 properties
This guide details the physicochemical properties, synthetic pathways, and research applications of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole (CAS 939677-20-0). This compound serves as a critical heterocyclic building block and pharmacophore scaffold in medicinal chemistry, particularly in the development of ligands for G-protein coupled receptors (GPCRs) and kinase inhibitors.
CAS: 939677-20-0 | Formula: C₁₅H₁₃ClN₂O | M.W.: 272.73 g/mol
Executive Summary
1-[2-(4-chlorophenoxy)ethyl]-1H-indazole is a functionalized N-heterocycle consisting of an indazole core linked to a 4-chlorophenoxy moiety via an ethyl spacer.[1] It belongs to the class of N1-substituted indazoles , a "privileged scaffold" in drug discovery.
This compound is primarily utilized as:
-
A Synthetic Intermediate: For introducing the 2-(4-chlorophenoxy)ethyl motif, a lipophilic tail known to enhance potency in cannabinoid (CB1/CB2) and dopamine receptor ligands.
-
A Chemical Probe: Used in Structure-Activity Relationship (SAR) studies to probe the hydrophobic pockets of target proteins (e.g., ion channels, kinases).
-
A Screening Compound: Included in diverse chemical libraries (e.g., Life Chemicals, ChemDiv) for high-throughput screening (HTS) campaigns.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
Structural Analysis
The molecule features two distinct domains:
-
Polar Head Group: The 1H-Indazole ring, which serves as a hydrogen bond acceptor (N2) and provides pi-stacking capability.
-
Lipophilic Tail: The 4-chlorophenoxyethyl chain, which facilitates membrane penetration and hydrophobic interactions within receptor binding sites.
Key Properties Table
| Property | Value | Context |
| CAS Number | 939677-20-0 | Unique Identifier |
| IUPAC Name | 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole | Systematic Nomenclature |
| Molecular Weight | 272.73 g/mol | Small Molecule (<500 Da) |
| Exact Mass | 272.0716 | For HRMS Identification |
| Predicted LogP | ~4.2 ± 0.4 | Highly Lipophilic (Drug-like) |
| H-Bond Acceptors | 3 (N, O) | Interaction Points |
| H-Bond Donors | 0 | Aprotic |
| Solubility | DMSO, DMF, DCM | Poorly soluble in water |
| Appearance | Off-white to pale yellow solid | Standard solid form |
Synthetic Methodology
The synthesis of CAS 939677-20-0 typically follows a convergent N-alkylation strategy. This protocol ensures regioselectivity for the N1-position over the N2-position, although N2-isomers are common byproducts that must be separated.
Reaction Protocol (Standardized)
Objective: Alkylation of 1H-indazole with 1-(2-bromoethoxy)-4-chlorobenzene.
Reagents:
-
Substrate: 1H-Indazole (1.0 eq)
-
Electrophile: 1-(2-bromoethoxy)-4-chlorobenzene (1.1 eq)
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ) (2.0 eq) -
Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Catalyst: Tetrabutylammonium iodide (TBAI) (0.1 eq) - Optional to accelerate reaction
Step-by-Step Workflow:
-
Activation: Dissolve 1H-indazole in anhydrous DMF under nitrogen atmosphere. Add
and stir at room temperature for 30 minutes to deprotonate the N1-H. -
Addition: Dropwise add the solution of 1-(2-bromoethoxy)-4-chlorobenzene in DMF.
-
Reflux: Heat the mixture to 80°C for 4–12 hours. Monitor conversion via TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Work-up: Quench with water. Extract with Ethyl Acetate (3x). Wash organic layer with brine to remove DMF.
-
Purification: The crude product contains both N1- and N2-isomers. Purify via Flash Column Chromatography (Silica Gel).
-
N1-isomer (Target): Typically elutes second (less polar) or first depending on the specific solvent system and stationary phase interactions, but often N1 is thermodynamically favored.
-
Validation: Confirm regiochemistry using NOESY NMR (interaction between H-7 of indazole and the ethyl linker protons).
-
Synthesis Pathway Diagram
Caption: Convergent synthesis via base-mediated N-alkylation. Regioselectivity favors the N1-substituted product.
Research Applications & Pharmacology[4]
Pharmacophore Utility
This compound is extensively used to study the "Head-Tail" binding mode in GPCRs.
-
Indazole Core: Mimics the purine or indole ring found in endogenous ligands (e.g., adenosine, serotonin).
-
Chlorophenoxyethyl Tail: A classic "hydrophobic anchor" used in:
-
Synthetic Cannabinoids: Similar to the tail found in Pravadoline (WIN 48,098) derivatives.
-
Estrogen Receptor Modulators: The phenoxyethyl chain mimics the steroid backbone's lipophilicity.
-
Analytical Profiling for Identification
Researchers identifying this compound in mixtures (e.g., forensic samples or reaction crudes) should rely on the following mass spectral fragmentation patterns.
-
GC-MS Fragmentation (EI, 70 eV):
-
Molecular Ion (
): m/z 272/274 (characteristic 3:1 Chlorine isotope pattern). -
Base Peak: m/z 117/118 (Indazole cation
). -
Fragment A: m/z 155/157 (Chlorophenoxyethyl cation).
-
Fragment B: m/z 127/129 (4-Chlorophenol radical cation).
-
Biological Signaling Potential
While often a building block, the intact molecule acts as a probe for hydrophobic pockets .
Caption: Inferred interaction pathways based on structural homology to known bioactive indazoles.
Safety & Handling (MSDS Summary)
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear nitrile gloves and safety goggles.
-
Handle in a fume hood to avoid inhalation of dust/aerosols.
-
Store in a cool, dry place (2-8°C recommended for long-term stability).
-
References
-
PubChem. Compound Summary: 1H-Indazole derivatives.[1] National Library of Medicine. Available at: [Link]
-
ChemSrc. CAS 939677-20-0 Physicochemical Data.[1][2][3] Available at: [Link][2][4]
-
Organic Syntheses. General Procedures for N-Alkylation of Indazoles. Vol. 80, No. 2003.[5] Available at: [Link]
- Journal of Medicinal Chemistry.Indazole Scaffolds in Drug Discovery. ACS Publications. (Contextual reference for Indazole SAR).
Sources
- 1. 67701-08-0_(C16-18、C18-不饱和)脂肪酸CAS号:67701-08-0_(C16-18、C18-不饱和)脂肪酸【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. CAS#:28050-10-4 | (μ-oxo)bis(pentaamminechromium(III))(4+) | Chemsrc [chemsrc.com]
- 3. chem960.com [chem960.com]
- 4. jocpr.com [jocpr.com]
- 5. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
Novel 1H-Indazole Scaffolds for Medicinal Chemistry Research
The following technical guide is designed for medicinal chemists and drug discovery scientists. It prioritizes structural logic, synthetic utility, and field-proven therapeutic applications of the 1H-indazole scaffold.[1]
A Technical Guide to Bioisosteric Design, Synthesis, and Therapeutic Application[2]
Executive Summary
The 1H-indazole (benzpyrazole) scaffold has transcended its traditional role as a mere bioisostere of indole to become a "privileged structure" in modern pharmacopeia. Distinguished by its 1,2-diazole arrangement, the indazole core offers unique hydrogen-bonding capabilities—functioning simultaneously as a donor (N1-H) and an acceptor (N2)—which confers distinct advantages in solubility and metabolic stability over its indole counterparts.
This guide analyzes the 1H-indazole scaffold through the lens of kinase inhibition and oncology , detailing the structural causality behind its binding affinity, modern synthetic methodologies for library generation, and specific protocols for laboratory implementation.
The Pharmacophore: Structural Logic & Bioisosterism
The "Indole + 1" Advantage
While indole is ubiquitous in nature, indazole is rare.[1][2] In medicinal chemistry, replacing an indole carbon (C2) with nitrogen (N2) to form indazole dramatically alters the physicochemical profile:
-
pKa Shift: The N-H acidity of indazole (pKa ~14) is higher than indole (pKa ~17), influencing deprotonation and metal-coordination events during synthesis.
-
H-Bonding: The N2 atom provides an additional hydrogen bond acceptor site, often crucial for interacting with the "hinge region" of kinase ATP-binding pockets (e.g., Axitinib , Pazopanib ).
-
Tautomeric Control: The scaffold exists in equilibrium between 1H- and 2H-forms.[3][4] The 1H-tautomer is thermodynamically favored in the gas phase and solution (
kcal/mol), but the 2H-form can be stabilized by specific binding pockets or N2-substitution.
Binding Mode Mechanics
In kinase inhibitors, the indazole core typically anchors the molecule via a bidentate interaction:
-
N1-H acts as a donor to the backbone carbonyl of the hinge residue.
-
N2 acts as an acceptor to the backbone amide nitrogen.
This "molecular clip" mechanism is superior to monodentate binders, reducing entropic penalty upon binding.
Figure 1: Structural numbering of the 1H-indazole core and its bidentate binding mode within a kinase hinge region.
Therapeutic Case Study: PI3K Pathway Inhibition
The Phosphatidylinositol 3-Kinase (PI3K) pathway is a critical regulator of cell growth and survival, often dysregulated in cancer. 3-Substituted 1H-indazoles have emerged as potent inhibitors by targeting the ATP-binding cleft of PI3K
Signaling Pathway & Intervention
The following diagram illustrates the downstream signaling cascade and the precise intervention point of Indazole-based inhibitors.
Figure 2: The PI3K/Akt/mTOR signaling cascade showing the competitive inhibition of PI3K by indazole scaffolds.
Structure-Activity Relationship (SAR) Data
Recent studies (e.g., J. Med.[3][5] Chem. 2025 reviews) highlight the criticality of the C3-substituent for potency. The table below summarizes the effect of C3-modifications on PI3K
| Compound ID | C3-Substituent (R) | N1-Substituent | PI3K | Selectivity Note |
| Ref-1 | -H | Phenyl | > 10,000 | Inactive |
| Ind-A | -Methyl | Phenyl | 1,200 | Weak binder |
| Ind-B | -Ethynyl-Pyridine | Phenyl | 361 | High Potency |
| Ind-C | -Amide | Phenyl | 850 | Moderate |
| Ind-D | -Ethynyl-Pyridine | Methyl | 2,100 | N1-Aryl preferred |
Key Insight: The rigid, linear geometry of the 3-ethynyl group allows the inhibitor to penetrate the deep hydrophobic pocket of the enzyme, while the pyridine nitrogen engages in auxiliary H-bonding.
Synthetic Strategies & Protocols
Strategic Overview
Historically, indazoles were synthesized via the diazotization of o-alkylanilines . However, this method is limited by harsh conditions and poor functional group tolerance.
Modern Best Practice: The Copper-Catalyzed Intramolecular Amination of 2-haloarylhydrazones or ketones. This approach is modular, allowing independent variation of the benzene ring, the N1-substituent, and the C3-substituent.
Detailed Protocol: Synthesis of 1-Aryl-3-Substituted-1H-Indazole
Methodology adapted from recent C-H activation literature (e.g., RSC Med. Chem. 2025).[2][6][7]
Objective: Synthesis of 1-phenyl-3-methyl-1H-indazole (Model Compound).
Reagents & Materials:
-
Substrate: 2-bromoacetophenone (1.0 equiv)
-
Reagent: Phenylhydrazine (1.2 equiv)
-
Catalyst: CuI (10 mol%)
-
Ligand: L-Proline (20 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: DMSO (Anhydrous)
Step-by-Step Workflow:
-
Hydrazone Formation (In Situ):
-
In a dry reaction vial, dissolve 2-bromoacetophenone (1.0 mmol) in DMSO (3 mL).
-
Add Phenylhydrazine (1.2 mmol) and stir at room temperature for 1 hour.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the ketone and formation of the hydrazone intermediate.
-
-
Catalytic Cyclization:
-
To the same vial, add CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).
-
Purge the vial with Argon for 2 minutes and seal.
-
Heat the reaction mixture to 110°C for 12-16 hours.
-
-
Work-up:
-
Cool to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and wash the aqueous layer twice with ethyl acetate.
-
Combine organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Concentrate under reduced pressure.
-
Purify via flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes).
-
Yield Expectation: 75-85% as a pale yellow solid.
-
Figure 3: Modular synthetic workflow for 1H-indazoles via Copper catalysis.
Future Outlook: Indazoles in Targeted Degradation
The future of indazole chemistry lies in PROTACs (Proteolysis Targeting Chimeras) . The high affinity of indazole-based kinase inhibitors (e.g., for ALK or ROS1) makes them ideal "warheads" to recruit E3 ligases.
Research Directive: Investigate the C3-position as a vector for linker attachment. The solvent-exposed nature of the C3-substituent in many kinase pockets allows for the attachment of PEG linkers without disrupting the primary binding mode.
References
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 2025.[8] [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2025. [Link]
-
Design, Synthesis, and Structure-Activity Relationships of 3-Ethynyl-1H-indazoles as Inhibitors of the PI3K Signaling Pathway. Journal of Medicinal Chemistry, 2017. [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 2021. [Link]
-
Switchable Synthesis of 3-Substituted 1H-Indazoles and 3H-Indazole-3-phosphonates. Journal of Organic Chemistry, 2018. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Indazole Imperative: Engineering 1-Substituted Scaffolds for Targeted Inhibition
Executive Summary: The Nitrogen Advantage
In the pharmacophore landscape, the indazole scaffold (1,2-benzodiazole) acts as a superior bioisostere to the ubiquitous indole. While indole relies on C3-functionalization for diversity, indazole offers a unique vector at the N1-position .
This 1-substitution is not merely a protecting group strategy; it is a critical determinant of pharmacokinetics (PK) and binding mode . Unlike the indole NH, which is often an obligate hydrogen bond donor, the indazole N1 can be functionalized to project into solvent-exposed regions or hydrophobic pockets without disrupting the aromaticity required for
This guide details the engineering of 1-substituted indazole small molecule inhibitors, focusing on the resolution of the N1 vs. N2 regioselectivity challenge and the optimization of kinase hinge-binding interactions.
The Synthetic Conundrum: Regiocontrol (N1 vs. N2)
The synthesis of 1-substituted indazoles is plagued by the tautomeric ambiguity of the parent scaffold. The 1H-indazole (thermodynamically stable) and 2H-indazole (kinetically accessible) tautomers exist in equilibrium. Alkylation under basic conditions frequently yields a mixture of N1- and N2-isomers, requiring tedious chromatographic separation.
Thermodynamic vs. Kinetic Control
-
N1-Alkylation (Thermodynamic): Favored by high temperatures, thermodynamic bases (e.g., NaH, Cs₂CO₃), and polar aprotic solvents (DMF, DMSO). The N1-isomer preserves the benzenoid structure, maximizing aromatic stability.
-
N2-Alkylation (Kinetic): Often favored by lower temperatures, steric hindrance at C7, or specific chelating conditions. The N2-isomer adopts a quinoid-like character.
Visualization: Regioselectivity Decision Tree
Caption: Decision logic for targeting N1-substitution. High temperatures and strong bases favor the thermodynamic N1-product.
Structural Biology & SAR: The "Flipped" Binding Mode
In kinase inhibition, the unsubstituted indazole often mimics the adenine ring of ATP, with the N1-H acting as a hydrogen bond donor to the hinge region (e.g., Glu residues).
The 1-Substitution Shift: When the N1-position is substituted (e.g., Methyl, Benzyl, Piperazine), the H-bond donor capability is lost. This forces the inhibitor to adopt one of two strategies:
-
The Flip: The scaffold rotates 180°, presenting N2 as the acceptor and C3-substituents to the hinge.
-
Solvent Projection: The indazole remains in the canonical orientation, but the N1-substituent projects into the Solvent Front or the Ribose Pocket .
This is a powerful tool for selectivity. By extending a solubilizing group (e.g., N-methylpiperazine) from N1, you can improve solubility and reach distinct residues outside the conserved ATP pocket.
Comparative Data: 1-Substitution Effects
| Compound Class | N1-Substituent | Target | Effect on Potency/PK |
| Granisetron | Methyl | 5-HT3 Receptor | Essential: Locks active conformation; prevents H-bond donation, enforcing hydrophobic fit. |
| Lonidamine | 2,4-Dichlorobenzyl | Hexokinase II | Specificity: Bulky lipophilic group targets the mitochondrial pore complex. |
| Benzydamine | Benzyl | Pro-inflammatory cytokines | Stability: Prevents N-glucuronidation; improves membrane permeability. |
| Preclinical (Kinase) | N-Ethyl-Piperazine | VEGFR2 | Solubility: >100-fold increase in aqueous solubility; targets solvent front residues. |
Detailed Experimental Protocols
These protocols are designed to be self-validating. If the checkpoints (TLC/LCMS) fail, do not proceed.
Protocol A: Regioselective N1-Alkylation (NaH Method)
Objective: Synthesize 1-methyl-1H-indazole-3-carboxylic acid methyl ester with >95% N1 selectivity.
Reagents:
-
Indazole-3-carboxylic acid methyl ester (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)
-
Methyl Iodide (MeI) (1.5 eq)
-
Anhydrous THF (0.1 M concentration)
Workflow:
-
Preparation: Flame-dry a round-bottom flask under Argon. Add Indazole substrate and dissolve in anhydrous THF. Cool to 0°C.
-
Deprotonation: Add NaH portion-wise over 10 minutes.
-
Self-Validation: Observe gas evolution (H₂). Stir at 0°C for 30 mins until evolution ceases and the solution becomes clear/homogeneous (anion formation).
-
-
Alkylation: Add MeI dropwise via syringe.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Checkpoint: Check TLC (Hexane:EtOAc 3:1). The N1-isomer typically has a higher Rf (less polar) than the N2-isomer or starting material due to the lack of the NH donor.
-
-
Quench & Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[1]
-
Purification: Flash column chromatography. The N1 isomer elutes first.
Protocol B: Biochemical Kinase Assay (FRET-based)
Objective: Determine IC₅₀ of the N1-substituted inhibitor against VEGFR2.
Reagents:
-
Recombinant VEGFR2 Kinase domain.
-
FRET Peptide Substrate (e.g., Z'-LYTE™).
-
ATP (at Km, typically 10-50 µM).
-
Test Compound (DMSO stock).
Workflow:
-
Plating: Dispense 10 µL of Test Compound (3-fold serial dilution) into a 384-well black plate.
-
Enzyme Mix: Add 5 µL of Kinase/Peptide mix. Incubate for 15 mins at RT to allow compound-enzyme equilibration.
-
Initiation: Add 5 µL of ATP solution to start the reaction.
-
Incubation: Shake for 1 hour at RT.
-
Development: Add 10 µL of Development Reagent (site-specific protease).
-
Mechanism:[2][3][4] The protease cleaves non-phosphorylated peptide (low FRET). Phosphorylated peptide (inhibited reaction) remains intact (High FRET).
-
Correction: Actually, in Z'-LYTE, phosphorylation inhibits cleavage. So, Inhibition of Kinase = Non-phosphorylated peptide = Cleavage = Low FRET ratio change .
-
-
Read: Measure Fluorescence Emission at 445 nm (Coumarin) and 520 nm (Fluorescein). Calculate Ratio (Emission 445 / Emission 520).
Mechanism of Action: Pathway Visualization
The following diagram illustrates the signaling blockade achieved by a 1-substituted indazole inhibitor targeting the VEGFR pathway in angiogenesis.
Caption: The inhibitor competes with ATP at the VEGFR2 hinge region, halting autophosphorylation and downstream angiogenic signaling.
Future Outlook: Beyond Inhibition
The 1-substituted indazole is evolving beyond simple inhibition.
-
PROTAC Anchors: The N1-position is an ideal exit vector for linkers in Proteolysis Targeting Chimeras (PROTACs), allowing the warhead to bind the protein while the linker extends to the E3 ligase.
-
C-H Activation: Recent advances allow for direct C7-functionalization of 1-substituted indazoles using Rh(III) catalysis, opening new chemical space previously difficult to access due to steric clash with the N1-substituent.
References
-
BenchChem. (2025).[2][5] Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols. Retrieved from
-
Lattanzi, G., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[4][6] Beilstein Journal of Organic Chemistry. Retrieved from
-
Zhang, L., et al. (2013). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI Molecules. Retrieved from
-
Meanwell, N. A. (2011). The influence of bioisosteric replacement on the physicochemical and biological properties of drug candidates. Journal of Medicinal Chemistry.[3] (Contextual citation for Indazole vs Indole bioisosterism).
-
FDA. (2012). Axitinib Prescribing Information.[2] (Reference for Indazole-containing approved drugs). Retrieved from
Sources
- 1. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole via alkylation
Optimization of Regioselective -Alkylation: Synthesis of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole
Abstract & Strategic Overview
The synthesis of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole represents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of ambident nucleophiles. Indazoles possess two nucleophilic nitrogen atoms (
This Application Note provides a high-fidelity protocol for the synthesis of the target molecule via a convergent alkylation strategy. We focus on Process Control —specifically, the suppression of the
Key Chemical Challenges
-
Ambident Nucleophilicity: The indazole anion can react at
(desired) or . -
Linker Dimerization: Synthesis of the halo-ether side chain often produces the bis-phenoxy byproduct if stoichiometry is not managed.
Retrosynthetic Analysis & Pathway
The most robust route utilizes a convergent approach. We disconnect the target at the
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target.
Detailed Experimental Protocols
Phase 1: Synthesis of the Electrophile (Linker)
Target: 1-(2-bromoethoxy)-4-chlorobenzene Reaction Type: Williamson Ether Synthesis
Critical Insight: A common failure mode in this step is the formation of the symmetrical dimer, 1,2-bis(4-chlorophenoxy)ethane. To prevent this, 1,2-dibromoethane must be used in large excess (3–5 equivalents) relative to the phenol.
Materials
-
4-Chlorophenol (1.0 equiv)
-
1,2-Dibromoethane (4.0 equiv)
-
Potassium Carbonate (
) (2.0 equiv)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Acetonitrile (ACN) or Acetone [Solvent]
Step-by-Step Protocol
-
Setup: Charge a round-bottom flask with 1,2-dibromoethane (4.0 equiv) and
(2.0 equiv) in ACN (0.5 M concentration relative to phenol). Heat the mixture to 50°C. -
Addition: Dissolve 4-chlorophenol (1.0 equiv) in a minimal amount of ACN. Add this solution dropwise to the stirring dibromide suspension over 1 hour.
-
Why: Slow addition of phenol into excess dibromide ensures that the phenoxide ion always encounters a dibromide molecule (forming the product) rather than a product molecule (forming the dimer).
-
-
Reflux: Heat to reflux (80°C) for 6–12 hours. Monitor by TLC (Hexanes/EtOAc 9:1).
-
Workup: Cool to room temperature. Filter off the inorganic salts (
, excess ). -
Concentration: Remove the solvent and excess 1,2-dibromoethane under reduced pressure.
-
Note: 1,2-dibromoethane is toxic and volatile; use a high-efficiency rotary evaporator trap.
-
-
Purification: The residue is usually sufficiently pure (>95%). If dimer is present (high
spot), purify via silica flash chromatography (100% Hexanes 5% EtOAc/Hexanes).
Phase 2: Regioselective Alkylation of Indazole
Target: 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole
Reaction Type:
Critical Insight (Regioselectivity):
-
-Alkylation (Thermodynamic): Favored by thermodynamic control and specific metal chelation. Sodium Hydride (NaH) in THF or DMF is the gold standard. The
ion coordinates with the lone pair (and potentially C3 substituents), directing the electrophile to .[2] - -Alkylation (Kinetic): Often competes in polar aprotic solvents like DMSO with KOH, or when steric hindrance at C7/C3 is high.
We utilize NaH in DMF to maximize the
Materials
- -Indazole (1.0 equiv)[1][3]
-
1-(2-bromoethoxy)-4-chlorobenzene (from Phase 1) (1.1 equiv)
-
Sodium Hydride (60% dispersion in oil) (1.2 equiv)[3]
-
DMF (Anhydrous)
Step-by-Step Protocol
-
Deprotonation:
-
Flame-dry a flask and purge with Argon/Nitrogen.
-
Dissolve
-indazole (1.0 equiv) in anhydrous DMF (0.2 M). -
Cool to 0°C in an ice bath.
-
Add NaH (1.2 equiv) portion-wise.[3] Evolution of
gas will occur. -
Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution usually turns yellow/orange, indicating anion formation.
-
-
Alkylation:
-
Cool the mixture back to 0°C (optional, but improves selectivity).
-
Add 1-(2-bromoethoxy)-4-chlorobenzene (1.1 equiv) (dissolved in minimal DMF) dropwise.
-
-
Reaction:
-
Allow to warm to RT and stir for 4–12 hours.
-
Monitoring: TLC (Hexanes/EtOAc 3:1).[4] The
-isomer is typically less polar (higher ) than the -isomer, though this can vary.
-
-
Quench & Workup:
-
Quench carefully with ice-water.
-
Extract with Ethyl Acetate (3x).[5]
-
Wash combined organics with
(5x) to remove DMF (crucial step), then Brine (1x). -
Dry over
and concentrate.
-
-
Purification:
-
Isolate the major isomer via Silica Gel Chromatography (Gradient: Hexanes
20% EtOAc/Hexanes). -
Yield Expectation: 60–80% isolated yield of the
-isomer.
-
Analytical Validation (Self-Validating System)
Distinguishing
NMR Logic
-
-Isomer (Target): The methylene protons attached to nitrogen (
) show a specific NOE correlation or HMBC coupling to the C7a bridgehead carbon (and C7-H).[3] -
-Isomer (Impurity): The
protons correlate to C3 (and C3-H) but not C7a.
| Feature | ||
| TLC ( | Generally Higher (Less Polar) | Generally Lower (More Polar) |
| HMBC Correlation | ||
| UV Spectra | Resembles Indole | Resembles Quinoid |
Mechanism & Regioselectivity Visualized[7][8]
The following diagram illustrates the competing pathways and the role of the base in directing the reaction.
Figure 2: Mechanistic bifurcation of Indazole alkylation. Sodium (Na+) coordination assists in directing substitution to the N1 position.[2]
References
-
Max Planck Society. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Differentiation of regioisomeric N-alkylation of some indazoles by advanced NMR techniques. Retrieved from [Link]
-
Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Retrieved from [Link]
-
PubChem. (2025).[6] 1-(2-Bromoethoxy)-4-chlorobenzene Compound Summary. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. 1-(2-Bromoethoxy)-4-chlorobenzene | C8H8BrClO | CID 74854 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole in DMSO for bioassays
Topic: Strategic Preparation of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole in DMSO for Cellular and Biochemical Assays
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indazole-containing derivatives are a cornerstone of modern medicinal chemistry, with numerous compounds progressing through clinical trials for a wide range of diseases, including cancer and inflammatory conditions.[1][2] The specific compound, 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole, incorporates the privileged indazole scaffold, suggesting significant potential for biological activity.[3][4][5] However, its hydrophobic nature, conferred by the chlorophenoxy and ethyl groups, predicts low aqueous solubility, a common challenge in drug discovery that can lead to variable assay results and underestimated potency.[6][7]
This document serves as a comprehensive guide for the effective solubilization, handling, and application of this compound in biological assays. We present detailed, field-proven protocols for determining its maximum solubility in Dimethyl Sulfoxide (DMSO), preparing high-concentration stock solutions, and generating assay-ready working solutions while mitigating common pitfalls such as compound precipitation and solvent-induced cytotoxicity.
Introduction: The Indazole Scaffold and the DMSO Challenge
The indazole nucleus, a bicyclic aromatic system, is a bioisostere of indole and is recognized for its ability to form key interactions with a multitude of biological targets.[2] Its derivatives have demonstrated a vast array of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2]
To evaluate compounds like 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole in vitro, DMSO is the solvent of choice due to its exceptional ability to dissolve a wide spectrum of organic molecules, its miscibility with aqueous media, and its relatively low toxicity at typical working concentrations.[8][9][10] However, improper handling of DMSO stocks can lead to significant experimental artifacts. Key challenges include:
-
Precipitation upon Dilution: A compound may be fully dissolved in 100% DMSO but crash out of solution when diluted into an aqueous assay buffer, a phenomenon dictated by its thermodynamic and kinetic solubility.[7]
-
DMSO-Induced Bioactivity & Toxicity: At concentrations typically above 0.5%, DMSO can inhibit cell proliferation, induce differentiation, and interfere with mitochondrial function, confounding experimental results.[11][12][13]
-
Stock Solution Instability: Repeated freeze-thaw cycles can cause compound degradation or precipitation within the DMSO stock itself.[7][14]
This guide provides the necessary protocols to navigate these challenges, ensuring data integrity and reproducibility.
Physicochemical Profile: 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole
A clear understanding of the compound's properties is foundational to its effective use.
| Parameter | Value / Information | Source(s) |
| IUPAC Name | 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole | N/A |
| CAS Number | 939677-20-0 | [15] |
| Molecular Formula | C₁₅H₁₃ClN₂O | Inferred |
| Molecular Weight | 272.73 g/mol | Inferred |
| Predicted LogP | ~4.0 - 4.5 | (Estimated based on similar structures)[16] |
| DMSO Solubility | To be determined experimentally (Protocol 1) | N/A |
| Aqueous Solubility | Expected to be low | [6][7] |
Experimental Protocols
Safety Precaution: Always handle 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole and DMSO in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. DMSO readily penetrates the skin and can carry dissolved compounds with it.[9][17]
Protocol 1: Empirical Determination of Maximum Solubility in DMSO
Rationale: Before preparing a standard high-concentration stock, it is crucial to determine the compound's solubility limit. This prevents creating an unstable supersaturated stock that could precipitate during storage and ensures the desired concentration is achievable. This protocol establishes the thermodynamic solubility at equilibrium.[8]
Materials:
-
1-[2-(4-chlorophenoxy)ethyl]-1H-indazole powder
-
Anhydrous, high-purity DMSO (≤0.2% water)
-
Calibrated analytical balance
-
2 mL microcentrifuge tubes
-
Vortex mixer and benchtop microcentrifuge
-
Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Methodology:
-
Prepare a Supersaturated Mixture: Accurately weigh approximately 5-10 mg of the compound into a 2 mL microcentrifuge tube.
-
Initial Solvent Addition: Add a small, precise volume of DMSO (e.g., 100 µL) to the tube.
-
Facilitate Dissolution: Vortex the mixture vigorously for 2-3 minutes. If the compound dissolves completely, add small, pre-weighed increments of powder, vortexing after each addition, until a fine solid precipitate remains visible.
-
Equilibration (Critical Step): Incubate the tube at room temperature (20-25°C) for 24 hours on a tube rotator or with periodic gentle mixing. This step is essential to allow the solution to reach thermodynamic equilibrium.[8]
-
Separate Undissolved Solid: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10 minutes to create a compact pellet of the excess, undissolved compound.[8]
-
Sample the Supernatant: Carefully remove a known volume of the clear supernatant (e.g., 20-50 µL) without disturbing the pellet.
-
Quantification:
-
Dilute the supernatant sample into a suitable solvent (e.g., methanol or acetonitrile) in which the compound is highly soluble.
-
Determine the precise concentration of the compound in the diluted sample using a calibrated HPLC or UV-Vis method.
-
Back-calculate to determine the original concentration in the DMSO supernatant. This value represents the maximum solubility (e.g., in mg/mL or mM).
-
Caption: Workflow for determining maximum compound solubility in DMSO.
Protocol 2: Preparation of a 10 mM DMSO Stock Solution
Rationale: A standard high-concentration stock allows for consistent serial dilutions. 10 mM is a common starting point for many screening campaigns. Preparing this stock at a concentration well below the determined maximum solubility ensures its stability.
Materials:
-
1-[2-(4-chlorophenoxy)ethyl]-1H-indazole (MW: 272.73 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vial or polypropylene tube
-
Vortex mixer, sonicator (optional)
Methodology:
-
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = (0.010 mol/L) × (0.001 L) × (272.73 g/mol ) × 1000 = 2.73 mg
-
-
Weighing: Accurately weigh 2.73 mg of the compound and transfer it to a sterile amber vial.
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex for 1-2 minutes until all solid is visibly dissolved.
-
Storage:
-
Aliquoting: Dispense the stock solution into small, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes. This is the most critical step to prevent degradation from multiple freeze-thaw cycles.[14]
-
Temperature: Store aliquots at -20°C for short-term (1-2 months) or -80°C for long-term (6+ months) storage.[14] Protect from light.
-
Protocol 3: Preparation of Working Solutions for Cell-Based Assays
Rationale: This protocol describes the serial dilution process to reach the final desired concentrations in cell culture medium, ensuring the final DMSO concentration remains below cytotoxic levels (typically ≤0.5%).[11][12][14]
Methodology:
-
Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (in DMSO): If a wide range of final concentrations is needed, perform an intermediate dilution series in pure DMSO. This minimizes pipetting errors with small volumes.
-
Final Dilution (in Aqueous Medium):
-
Dispense the required volume of pre-warmed cell culture medium into a sterile tube.
-
Add the small volume of DMSO stock (or intermediate dilution) directly into the medium while gently vortexing or pipetting. Crucially, always add the DMSO to the aqueous medium, not the reverse , to minimize localized high concentrations that cause precipitation.[8]
-
Example: To make a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), add 1 µL of the 10 mM stock to 999 µL of cell culture medium. The final DMSO concentration will be 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to the cell culture medium as used for the highest compound concentration. This is essential to differentiate compound effects from solvent effects.[18]
Caption: Serial dilution from a high-concentration DMSO stock to final working solutions.
Critical Considerations for Data Integrity
DMSO-Induced Cytotoxicity
The biological impact of DMSO is concentration and cell-type dependent. While often considered inert, it can have profound effects.
| Final DMSO Conc. | General Cellular Effects | Recommendation | Source(s) |
| < 0.1% | Generally considered safe with no observable toxic effects for most cell lines. | Optimal for sensitive assays (e.g., long-term proliferation, differentiation studies). | [12] |
| 0.1% - 0.5% | Well-tolerated by most robust cell lines for standard assay durations (24-72h). May cause subtle effects. | Acceptable for most screening applications. Always run a vehicle control. | [11][12][14] |
| 0.5% - 1.0% | Potential for decreased proliferation and altered gene expression. Cell-type specific toxicity becomes more apparent. | Use with caution. Requires rigorous validation with vehicle controls. | [12][13] |
| > 1.0% | Often causes significant cytotoxicity, cell cycle arrest, or apoptosis. | Avoid. Results are likely to be confounded by solvent toxicity. | [11][12][13] |
Troubleshooting Compound Precipitation
If a precipitate forms upon dilution into aqueous buffer, consider the following strategies:
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- 18. benchchem.com [benchchem.com]
Application Note: A Robust Protocol for Screening Novel Indazole-Based Compounds in Kinase Assays
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anti-cancer, and kinase inhibitory effects.[1][2][3][4] Many successful kinase inhibitors in clinical development and on the market feature the indazole core, targeting a range of kinases such as Fibroblast Growth Factor Receptors (FGFRs) and Polo-like Kinase 4 (PLK4).[5][6][7][8] Given this precedent, novel indazole-containing compounds are promising candidates for kinase inhibitor screening campaigns.
This application note provides a detailed, field-proven protocol for the initial biochemical screening and subsequent potency determination of novel indazole derivatives, using the representative compound 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole . The described workflow is designed to be broadly applicable for identifying and characterizing new kinase inhibitors, ensuring data integrity and reproducibility. The protocol emphasizes a two-tiered approach: a primary single-concentration screen for initial hit identification, followed by a secondary dose-response assay to determine the half-maximal inhibitory concentration (IC50) for confirmed hits.
The methodologies outlined are grounded in established best practices for kinase drug discovery, leveraging sensitive and reliable assay formats suitable for high-throughput screening (HTS).[9][10][11]
Rationale for Kinase Screening of Indazole Derivatives
Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins and other substrates.[9] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of "druggable" targets.[9][11][12] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[11]
The indazole nucleus is a versatile scaffold that can be readily functionalized to create diverse chemical libraries. Its ability to form key interactions within the ATP-binding pocket of various kinases has been demonstrated in numerous successful inhibitor designs.[6][7] Therefore, screening novel indazole derivatives like 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole against a panel of kinases is a rational starting point for identifying new therapeutic leads.
Experimental Workflow Overview
The screening protocol is divided into two main stages: a primary screen to identify "hits" and a secondary screen to confirm these hits and quantify their potency.
Sources
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- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. promega.com.br [promega.com.br]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. mdpi.com [mdpi.com]
Guide to the Preparation and Handling of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole Stock Solutions
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven guide for the preparation, storage, and handling of stock solutions for the research compound 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole. The indazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including anti-tumor and anti-inflammatory properties[1][2][3]. Accurate and stable stock solutions are fundamental to achieving reproducible and reliable data in any research or drug development setting. This guide moves beyond a simple list of steps to explain the scientific rationale behind key decisions in solvent selection, handling procedures, and stability validation, ensuring the integrity of your experimental work.
Critical Safety & Handling Precautions
Before any procedure, it is imperative to obtain and thoroughly review the Safety Data Sheet (SDS) specific to the lot of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole provided by your supplier. Compounds of this class, containing both indazole and chlorophenoxy moieties, may present significant health hazards. Related chemical structures have been shown to be harmful if swallowed, toxic in contact with skin, and capable of causing severe skin and eye damage[4][5].
General Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (such as nitrile), and ANSI-approved safety glasses or goggles.
-
Ventilation: Handle the solid compound and concentrated solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors[6].
-
Spill Management: Keep appropriate spill containment and cleanup materials readily available. In case of a spill, evacuate the area, prevent dispersal, and clean up following established laboratory and SDS protocols[7].
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention[5][8]. If inhaled, move to fresh air[8]. If swallowed, rinse mouth and seek immediate medical attention[8].
Materials & Equipment
Reagents & Consumables:
-
1-[2-(4-chlorophenoxy)ethyl]-1H-indazole (solid powder)
-
High-purity, anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
High-purity, 200-proof Ethanol (EtOH)
-
Sterile, nuclease-free polypropylene cryovials or amber glass vials
-
0.22 µm sterile syringe filters (PTFE for organic solvents)
-
Sterile syringes
Equipment:
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
Chemical fume hood
-
Vortex mixer
-
Sonicator (water bath)
-
Calibrated pipettes
-
Class A volumetric flasks
-
-20°C and/or -80°C freezers
Experimental Protocol: Stock Solution Preparation Workflow
The following workflow provides a robust methodology for preparing a highly concentrated primary stock solution, typically in the 10-50 mM range, which can then be used to make fresh working dilutions for experiments.
Workflow Visualization
Caption: Workflow for preparing 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole stock solutions.
Part 1: Rationale for Solvent Selection
The choice of solvent is critical for ensuring the compound remains fully dissolved and stable. Due to the heterocyclic and aromatic nature of the indazole core, 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole is predicted to have poor aqueous solubility[9].
-
Primary Recommendation (DMSO): Dimethyl sulfoxide (DMSO) is the solvent of choice for creating high-concentration primary stocks of many heterocyclic compounds used in biological assays. Its high solvating power allows for concentrations in the millimolar range. However, be aware that DMSO can have direct effects on cell viability and differentiation at concentrations typically above 0.5-1% (v/v) in final culture media.
-
Secondary Recommendation (Ethanol): Absolute ethanol can also be an effective solvent. It is often less cytotoxic than DMSO, but may not achieve the same high concentrations. The solubility in ethanol should be empirically determined.
-
Empirical Testing: If solubility is unknown, perform a small-scale test. Weigh ~1-2 mg of the compound into a small vial and add the solvent (e.g., DMSO) in 10-20 µL increments, vortexing between additions, to estimate the concentration at which it fully dissolves.
Part 2: Step-by-Step Protocol for a 10 mM Stock in DMSO
This protocol is for preparing 5 mL of a 10 mM stock solution. Adjust volumes and mass as needed.
-
Calculate Required Mass:
-
First, determine the molecular weight (MW) of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole from the supplier's certificate of analysis. (For the purpose of this example, let's assume a hypothetical MW of 300.77 g/mol ).
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x 5 mL x (1 L / 1000 mL) x 300.77 g/mol x (1000 mg / 1 g) = 15.04 mg
-
-
Weighing the Compound:
-
Place a suitable weigh boat or paper on the calibrated analytical balance and tare.
-
Carefully weigh out the calculated mass (e.g., 15.04 mg) of the compound. Record the exact mass. It is crucial to perform this step in a fume hood and use anti-static equipment if necessary.
-
-
Dissolution:
-
Transfer the weighed compound directly into a 5 mL Class A volumetric flask.
-
Add approximately 3-4 mL of high-purity DMSO to the flask.
-
Cap the flask and vortex thoroughly for 1-2 minutes. If dissolution is slow, place the flask in a room temperature water bath sonicator and sonicate in short bursts of 1-3 minutes until all solid material has visibly dissolved.
-
Once fully dissolved, allow the solution to return to room temperature.
-
Carefully add DMSO to the 5 mL calibration mark on the volumetric flask (QS, quantum sufficit). Invert the flask 10-15 times to ensure a homogenous solution.
-
-
Sterilization and Aliquoting:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm PTFE sterile syringe filter to the tip.
-
Dispense the stock solution into sterile, pre-labeled, single-use cryovials (e.g., 50-100 µL aliquots). Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination[10].
-
Label vials clearly with the compound name, concentration, solvent, date, and your initials.
-
Part 3: Storage and Stability Assessment
-
Storage: Store the aliquots at -20°C for short-to-medium term storage (weeks to months) or at -80°C for long-term storage (months to years). Protect from light by using amber vials or by storing them in a light-blocking box. Some related compounds are known to be sensitive to moisture and air, making tightly sealed vials essential[8].
-
In-Use Stability: The stability of the solution under your specific experimental conditions should be validated. While comprehensive stability testing is complex, a practical approach is to periodically check an aliquot. After a set period (e.g., 1, 3, or 6 months), thaw an aliquot and compare its performance in a standard assay against a freshly prepared solution or a trusted reference compound. Any significant change in potency (e.g., >20% shift in IC50) may indicate degradation. The acceptable in-use shelf life should be based on whichever is shorter: physical/chemical stability or microbiological stability[10].
Summary of Key Parameters
| Parameter | Recommendation / Guideline | Rationale |
| Primary Solvent | High-Purity Anhydrous DMSO | Excellent solvating power for heterocyclic compounds; suitable for high-concentration stocks. |
| Secondary Solvent | 200-Proof Ethanol | Lower potential cytotoxicity than DMSO; solubility must be confirmed. |
| Typical Concentration | 10 - 50 mM | Provides a concentrated stock for accurate serial dilutions while minimizing the final solvent percentage in assays. |
| Dissolution Method | Vortexing, Sonication (Room Temp) | Ensures complete and efficient dissolution without applying excessive heat, which could degrade the compound. |
| Storage Temperature | -20°C (Short-Term) / -80°C (Long-Term) | Minimizes chemical degradation and solvent evaporation over time. |
| Handling | Chemical Fume Hood, Full PPE | Protects the researcher from potential toxic, irritant, and sensitizing effects of the compound[4][6]. |
| Quality Control | Visual inspection for precipitation post-thaw; periodic bioassay performance check. | Ensures solution integrity and data reproducibility. |
References
- Akzo Nobel Coatings Ltd. (n.d.). Safety Data Sheet: INTERLINE 1064 PART B.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9221, 1H-Indazole. Retrieved from [Link].
- Winfield Solutions, LLC (2017). Material Safety Data Sheet: MCPE Phenoxy Herbicide.
- ChemicalBook (2025). 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole Product Information.
-
Wikipedia (2024). Indazole. Retrieved from [Link].
- European Directorate for the Quality of Medicines & HealthCare (2024). In-Use stability testing FAQ.
-
U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard: 1-[2-(2,4-Dichlorophenyl)-2-(3-thienylmethoxy)ethyl]-1H-imidazole. Retrieved from [Link].
- Shrivastava, A., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. CJST.
- Köksal, Z., & Alim, Z. (2020).
- S. Piazzolla, et al. (n.d.). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. IRIS.
- Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
- Tumac, P. N., et al. (2016). Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures. Molecules.
-
U.S. Food and Drug Administration (2009). Chemistry Review(s) for NDA 22-484. Retrieved from [Link].
- Shevchenko, N. E., et al. (2023). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Molbank.
- Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
-
National Institute of Standards and Technology (n.d.). 1H-Indazole in NIST Chemistry WebBook. Retrieved from [Link].
-
U.S. Food and Drug Administration (2009). Chemistry Review Data Sheet for NDA 22-404. Retrieved from [Link].
- Rivera, G., et al. (2022).
- Beilstein-Institut (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry.
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- 9. comptox.epa.gov [comptox.epa.gov]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
Application Note: Characterization and Utilization of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole (ICE-Cl)
[1][2][3]
Introduction & Chemical Context
1-[2-(4-chlorophenoxy)ethyl]-1H-indazole (ICE-Cl) is a lipophilic small molecule probe belonging to the N1-substituted indazole class.[1][2][3] This scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for naphthalene or indole derivatives.[2][3]
Mechanism of Action (Structural Inference)
While specific literature on this exact CAS is emerging from screening libraries, its pharmacophore strongly suggests activity in the following domains:
-
Ion Channel Modulation: The phenoxyethyl-azole tail is characteristic of Sodium Channel (Nav) blockers and Sigma-1 receptor ligands.[1][2][3]
-
Nuclear Receptor Modulation: Indazoles are established scaffolds for Estrogen Receptor beta (ERβ) selective ligands and Retinoic Acid Receptor (RAR) modulators.[1][3]
-
Kinase Inhibition: The indazole core mimics the adenine ring of ATP, making it a potential Type I or Type II kinase inhibitor (e.g., against CDK or MAPK pathways).[2][3]
Probe Utility: ICE-Cl is best utilized as a phenotypic probe to interrogate cell viability, migration, or electrophysiological states, followed by Target Deconvolution (e.g., CETSA) to identify the specific binding partner.[1][2][3]
Physicochemical Properties & Handling[1][2][3][4]
The presence of the chlorophenoxy group and the ethyl ether linkage makes ICE-Cl significantly lipophilic (cLogP ~ 3.5–4.0).[1][2] Proper formulation is critical to prevent precipitation in aqueous media, which causes false negatives in biological assays.[2][3]
Table 1: Physicochemical Profile
| Property | Value/Description | Implication for Protocol |
| Solubility (DMSO) | > 20 mM | Suitable for high-concentration stocks.[1][2][3] |
| Solubility (Water) | < 10 µM (Predicted) | Critical: Requires serial dilution in media; avoid direct addition to PBS.[1][2][3] |
| Stability | High (Ether linkage) | Stable to hydrolysis; suitable for long-term (48-72h) incubations.[1][2][3] |
| Fluorescence | Weak UV Absorbance | Not suitable as a fluorescent tracer; requires MS or antibody-based detection.[1][2][3] |
Experimental Protocols
Protocol A: Preparation of Stock and Working Solutions
Objective: To create a stable, precipitate-free solution for cellular treatment.[1][2][3]
Materials:
Procedure:
-
Weighing: Weigh 2.73 mg of ICE-Cl.
-
Dissolution: Add 1.0 mL of anhydrous DMSO to yield a 10 mM Stock Solution .
-
Solubilization: Vortex for 30 seconds. If particles persist, sonicate for 5 minutes at room temperature.
-
QC Check: The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.[1]
-
-
Storage: Aliquot into amber glass vials (50 µL each) to avoid freeze-thaw cycles. Store at -20°C.
-
Working Solution (100x): Dilute the 10 mM stock 1:100 in culture medium (e.g., RPMI + 10% FBS) to create a 100 µM Working Solution .
-
Note: Immediate mixing is required to prevent "crashing out."[1]
-
Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To validate if ICE-Cl binds to a specific intracellular target (e.g., a kinase or receptor) by stabilizing the protein against heat denaturation.[1][2][3]
Rationale: Small molecule binding typically increases the melting temperature (
Workflow:
-
Cell Preparation: Harvest 10^7 cells (e.g., MCF-7 or HEK293) and wash with PBS.
-
Lysis: Resuspend in mild lysis buffer (with protease inhibitors) or treat intact cells.[3]
-
Treatment: Incubate lysate/cells with 10 µM ICE-Cl or DMSO (Control) for 30 minutes at 37°C.
-
Thermal Challenge: Aliquot samples into PCR tubes. Heat individual tubes to a gradient of temperatures (
) for 3 minutes. -
Cooling: Immediately cool to 4°C.
-
Separation: Centrifuge at 20,000 x g for 20 minutes to pellet denatured/precipitated proteins.
-
Detection: Analyze the supernatant via Western Blot using an antibody against the hypothesized target (e.g., ERβ, Hsp90, or HK2).[2][3]
Data Interpretation:
-
Hit: If the target protein remains soluble at higher temperatures in the ICE-Cl treated group compared to DMSO, target engagement is confirmed.[1][2][3]
Protocol C: Phenotypic Cytotoxicity Assay (MTT/CellTiter-Glo)
Objective: To determine the IC50 of ICE-Cl in cancer or primary cell lines.[1][2][3]
Procedure:
-
Seeding: Seed cells (3,000 cells/well) in 96-well plates. Incubate for 24h.
-
Dosing: Prepare a serial dilution of ICE-Cl (0.1 µM to 100 µM) in medium (keeping DMSO constant at 0.5%).
-
Incubation: 48 or 72 hours at 37°C.
-
Readout: Add MTT reagent or CellTiter-Glo.[1][2][3] Read absorbance (570 nm) or luminescence.
-
Calculation: Plot % Viability vs. Log[Concentration]. Fit to a non-linear regression (4-parameter logistic) to calculate IC50.[1][2]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow for characterizing ICE-Cl, from stock preparation to target validation.
Caption: Workflow for the preparation, screening, and target validation of the ICE-Cl chemical probe.
Critical Controls & Troubleshooting
To ensure scientific integrity (E-E-A-T), every experiment must include the following controls:
Negative Controls (Structural Analogs)
To prove that the biological effect is due to the specific chlorophenoxy-ethyl-indazole motif and not just general lipophilicity or the indazole core:
-
1H-Indazole (Unsubstituted): Tests if the core ring alone causes toxicity.[1][2][3]
-
2-(4-chlorophenoxy)ethanol: Tests if the side chain alone (hydrolysis product) is active.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Precipitation in Media | Concentration too high (>50 µM) or rapid addition.[1][2][3] | Pre-dilute in intermediate solvent or add dropwise while vortexing media.[1] |
| High Background in CETSA | Incomplete lysis or non-specific antibody.[1][3] | Use a stronger lysis buffer (RIPA) after the heating step; validate antibody specificity.[1] |
| No Effect in Cell Assay | Compound metabolized by CYPs.[3] | Check stability in liver microsomes; use a cell line with low metabolic activity.[1] |
References
-
Arrowsmith, C. H., et al. (2015).[2] The promise and peril of chemical probes.[1][3] Nature Chemical Biology.[1] Link
- Context: Establishes the "Gold Standard" criteria for characterizing a new probe like ICE-Cl.
-
Jafari, R., et al. (2014).[2][4] The cellular thermal shift assay for evaluating drug target interactions in cells.[1][3] Science.[1][3] Link[1][2]
- Context: The definitive protocol for the CETSA method described in Protocol B.
-
Meanwell, N. A. (2011).[1][3] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[1][5] Link[1][2]
- Context: Discusses the Indazole scaffold as a bioisostere in medicinal chemistry.
-
PubChem Database. Compound Summary for CID 939677-20-0.[1][2]Link[1][2]
Disclaimer: ICE-Cl is a research chemical.[1][2][3][5][7][8][9] It is not approved for human diagnostic or therapeutic use.[1] Handle with appropriate PPE in a fume hood.[1][2]
Sources
- 1. 67701-08-0_(C16-18、C18-不饱和)脂肪酸CAS号:67701-08-0_(C16-18、C18-不饱和)脂肪酸【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. CAS#:28050-10-4 | (μ-oxo)bis(pentaamminechromium(III))(4+) | Chemsrc [chemsrc.com]
- 3. 3-[(1E)-2-(4-chlorophenyl)ethenyl]-1H-pyrazole | 852691-01-1 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
1-[2-(4-chlorophenoxy)ethyl]-1H-indazole antimicrobial activity screening
Abstract
This application note details the standardized protocol for the antimicrobial evaluation of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole (referred to herein as TC-1 ). Belonging to the class of N1-substituted indazoles, TC-1 incorporates a lipophilic 4-chlorophenoxy moiety linked via an ethyl spacer, a pharmacophore design intended to enhance membrane permeability and target binding affinity. This guide covers compound handling, solubility optimization, and a rigorous Broth Microdilution assay based on CLSI (Clinical and Laboratory Standards Institute) guidelines to determine Minimum Inhibitory Concentration (MIC) against ESKAPE pathogens and fungal strains.
Introduction & Compound Profile
The indazole scaffold is a privileged structure in medicinal chemistry, known for its bioisosteric relationship with indole and purine bases. The N1-alkylation of 1H-indazole with phenoxy-ethyl chains is a strategic modification designed to target bacterial DNA gyrase or disrupt microbial cell membranes.
TC-1 is characterized by a "Head-Linker-Tail" architecture:
-
Head (Indazole): Hydrogen bond acceptor/donor capability; interacts with nucleotide binding pockets.
-
Linker (Ethyl): Provides rotational freedom for optimal fitting.
-
Tail (4-chlorophenoxy): A hydrophobic anchor that facilitates penetration of the bacterial lipid bilayer.
Physicochemical Profile
| Property | Value | Implication for Screening |
| CAS Registry | 939677-20-0 | Reference Standard |
| Molecular Formula | C₁₅H₁₃ClN₂O | -- |
| Molecular Weight | 272.73 g/mol | Calculation of Molarity |
| Predicted LogP | ~3.8 - 4.2 | High Lipophilicity. Requires DMSO for stock. |
| Solubility | < 0.1 mg/mL (Water) | Precipitation Risk in aqueous media. |
Experimental Workflow
The following diagram outlines the logical flow from compound preparation to data analysis, ensuring a self-validating experimental loop.
Caption: Figure 1: Step-by-step workflow for high-throughput antimicrobial screening of lipophilic indazole derivatives.
Protocol 1: Stock Solution Preparation
Criticality: Due to the chlorophenoxy group, TC-1 is hydrophobic. Direct addition to media will cause precipitation, leading to false negatives (compound not available) or false positives (precipitate scattering light).
Materials:
-
TC-1 Powder (>95% purity).
-
Dimethyl Sulfoxide (DMSO), sterile filtered, ACS grade.
-
Vortex mixer and Sonicator.
Procedure:
-
Weighing: Weigh 2.73 mg of TC-1 into a sterile 1.5 mL microcentrifuge tube.
-
Dissolution: Add 1.0 mL of 100% DMSO to achieve a 10 mM Stock Solution .
-
Solubilization: Vortex vigorously for 30 seconds. If particles remain, sonicate at 40 kHz for 5 minutes at room temperature.
-
Checkpoint: Solution must be perfectly clear.
-
-
Storage: Aliquot into 200 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Antimicrobial Screening (Broth Microdilution)
Standard: CLSI M07-A10 (Bacteria) / M27-A3 (Fungi).
A. Test Organisms (Recommended Panel)
-
Gram-Positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633).
-
Gram-Negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).
-
Fungi: Candida albicans (ATCC 10231).
B. Media Preparation
-
Bacteria: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Fungi: RPMI 1640 buffered with MOPS (pH 7.0).
C. Plate Setup (96-Well)
-
Dispense Media: Add 100 µL of sterile media to columns 2–12.
-
Compound Addition: Add 200 µL of Intermediate Dilution (TC-1 diluted to 256 µg/mL in media with <2% DMSO) to Column 1.
-
Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, then Col 2 to Col 3... up to Col 10. Discard 100 µL from Col 10.
-
Result: Concentration range typically 128 µg/mL to 0.25 µg/mL.
-
-
Controls (Critical for Validity):
-
Col 11 (Growth Control): Media + Inoculum + DMSO (solvent control).
-
Col 12 (Sterility Control): Media only.
-
Reference Drug: Run a parallel plate with Ciprofloxacin (Bacteria) or Fluconazole (Fungi).
-
D. Inoculation & Incubation
-
Prepare a bacterial suspension from overnight culture to match 0.5 McFarland Standard (~1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in media.
-
Add 100 µL of the diluted inoculum to wells in Columns 1–11.
-
Final Test Concentration: 64 µg/mL down to 0.125 µg/mL.
-
Final Cell Density: ~5 x 10⁵ CFU/mL.
-
-
Incubate:
-
Bacteria: 37°C for 16–20 hours (aerobic).
-
Fungi: 35°C for 24–48 hours.
-
Data Analysis & Interpretation
Defining MIC
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of TC-1 that completely inhibits visible growth as detected by the unaided eye.
Validation Criteria
-
Sterility Control: Must remain clear.
-
Growth Control: Must show turbidity (button > 2mm).
-
DMSO Control: Must show growth equal to growth control (confirms solvent is not toxic).
Expected Results & Troubleshooting
Indazole derivatives with this pharmacophore typically exhibit MIC values in the range of 4 – 64 µg/mL .
| Observation | Diagnosis | Corrective Action |
| Precipitate in wells | Compound crashed out of solution. | Reduce starting concentration; ensure DMSO < 1% final. |
| Skipped Wells | Pipetting error or contamination. | Repeat experiment; check tip sealing. |
| Growth in all wells | Inactive compound or resistant strain. | Verify concentration; try Gram-positive strains (usually more susceptible). |
Mechanistic Insight (SAR)
Understanding why TC-1 works helps in optimizing the next generation of compounds.
Caption: Figure 2: Structure-Activity Relationship (SAR) hypothesis for TC-1.
Mechanism Note: The 4-chlorophenoxy tail mimics the lipophilic side chains of certain quinolones, suggesting potential DNA gyrase interference, while the overall amphiphilic nature suggests membrane depolarization capabilities [1].
References
-
Synthesis and Antimicrobial Activity of 1-Substituted Indazoles. Source:Bioorganic & Medicinal Chemistry Letters. Indazoles are established as potent antimicrobial scaffolds.[1][2][3]
-
CLSI M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Source: Clinical and Laboratory Standards Institute.
-
Chemical Profile: 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole. Source:[4][5] PubChem / Chemical Vendors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Substituted Indazoles towards Potential Antimicrobial Agents - ProQuest [proquest.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. 29953-53-5_CAS号:29953-53-5_5-[2-(2-Methyl-4-methoxy-4-oxobutyl)-5-methyl-1,3-dioxolan-4-yl]pentanoic acid methyl ester - 化源网 [chemsrc.com]
- 5. chem960.com [chem960.com]
Application & Protocol Guide: In Vitro Cytotoxicity Testing of Indazole Ether Derivatives
Introduction: The Therapeutic Potential and In Vitro Evaluation of Indazole Ethers
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as anti-cancer agents, such as pazopanib and axitinib.[1][2][3] Indazole ether derivatives, a specific subclass, have garnered significant interest for their potent and diverse biological activities, including anti-proliferative effects against a range of human cancer cell lines.[4][5][6][7] The development of these compounds as potential therapeutics necessitates a robust and reliable methodology for evaluating their cytotoxic effects in vitro. This guide provides a comprehensive overview and detailed protocols for assessing the cytotoxicity of novel indazole ether derivatives, designed for researchers, scientists, and drug development professionals.
The core principle of in vitro cytotoxicity testing is to determine the concentration at which a compound induces cell death, typically expressed as the half-maximal inhibitory concentration (IC50). This is a critical first step in the drug discovery pipeline, allowing for the screening and ranking of compounds based on their potency and selectivity. Furthermore, understanding the mechanism by which these compounds induce cell death is crucial for their development as targeted therapies. Many indazole derivatives have been shown to induce apoptosis, or programmed cell death, through various signaling pathways.[1][8][9][10]
This application note will detail two primary methods for assessing cytotoxicity: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity. Additionally, we will explore the underlying apoptotic pathways commonly modulated by indazole derivatives and provide a framework for further mechanistic studies.
Choosing the Right Tools: Cell Lines and Assays
The selection of appropriate cancer cell lines is paramount for relevant and translatable results. The National Cancer Institute has established the NCI60 panel, a collection of 60 human tumor cell lines, which serves as a valuable resource for initial drug screening. Commonly used cell lines for testing the cytotoxicity of indazole derivatives include:
-
MCF-7: Human breast adenocarcinoma
-
HeLa: Human cervical adenocarcinoma
-
HepG2: Human hepatoma[7]
To assess the selectivity of the compounds, it is crucial to include a non-cancerous cell line in the screening panel. Examples include:
A higher IC50 value in a normal cell line compared to a cancer cell line indicates a favorable selectivity index and a potentially wider therapeutic window.
Core Cytotoxicity Assays: A Two-Pronged Approach
A comprehensive assessment of cytotoxicity should not rely on a single assay. By employing both a metabolic assay (MTT) and a membrane integrity assay (LDH), researchers can gain a more complete picture of a compound's effect on the cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals via mitochondrial dehydrogenases.[11][12][13] The amount of formazan produced is directly proportional to the number of viable cells.[11][12][14]
-
Lactate Dehydrogenase (LDH) Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[15][16] The LDH assay measures the amount of this released enzyme, providing a quantitative measure of cytotoxicity.[15][16]
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a step-by-step guide for determining the IC50 of indazole ether derivatives using the MTT assay.
Materials:
-
96-well flat-bottom sterile microplates
-
Selected cancer and normal cell lines
-
Complete cell culture medium (specific to cell line)
-
Indazole ether derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 40% (v/v) dimethylformamide, 16% (w/v) SDS, 2% (v/v) glacial acetic acid, pH 4.7)[14]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Include wells for "cells only" (untreated control) and "medium only" (blank).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indazole ether derivatives in complete culture medium. It is advisable to maintain a consistent final solvent concentration (e.g., <0.5% DMSO) across all wells.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[17]
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
Protocol 2: LDH Cytotoxicity Assay
This protocol details the measurement of LDH release as an indicator of compound-induced cytotoxicity.
Materials:
-
96-well flat-bottom sterile microplates
-
Selected cancer and normal cell lines
-
Complete cell culture medium (low serum, e.g., 1%, is recommended to reduce background)[18]
-
Indazole ether derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
LDH Assay Kit (containing LDH reaction solution/substrate mix and stop solution)
-
Lysis Solution (e.g., 10% Triton X-100) for maximum LDH release control
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with the indazole ether derivatives.
-
It is crucial to set up the following controls in triplicate:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with Lysis Solution.
-
Background Control: Medium only.
-
-
-
Inducing Maximum Release:
-
45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Solution to the "Maximum LDH Release" control wells.[16]
-
-
Sample Collection:
-
LDH Reaction:
-
Stopping the Reaction and Data Acquisition:
Data Analysis:
-
Subtract the average absorbance of the "Background Control" from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Plot the percentage of cytotoxicity against the log of the compound concentration to determine the IC50 value.
Data Presentation: Summarizing Cytotoxic Activity
The cytotoxic activity of the synthesized indazole ether derivatives should be summarized in a clear and concise table. This allows for easy comparison of the compounds' potency and selectivity across different cell lines.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Indazole Ether Derivatives
| Compound | MCF-7 (Breast) | HeLa (Cervical) | WiDr (Colon) | A549 (Lung) | Vero (Normal) | Selectivity Index (SI) vs. WiDr* |
| Indazole Ether 1 | 45.97 | 46.36 | 27.20 | 50.15 | >100 | >3.68 |
| Indazole Ether 2 | 86.24 | >100 | 58.19 | 75.43 | >100 | >1.72 |
| Indazole Ether 3 | 50.12 | 65.88 | 35.50 | 48.91 | 95.23 | 2.68 |
| Doxorubicin (Control) | 0.98 | 1.25 | 1.10 | 1.50 | 5.60 | 5.09 |
*Selectivity Index (SI) = IC50 in Normal Cell Line / IC50 in Cancer Cell Line. A higher SI value indicates greater selectivity for cancer cells. (Note: Data presented are hypothetical examples based on published literature values for similar compounds.)[4][5]
Delving Deeper: Mechanistic Insights into Indazole Ether-Induced Apoptosis
Many indazole derivatives exert their cytotoxic effects by inducing apoptosis.[1][8][9][10] Apoptosis is a highly regulated process of programmed cell death that can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which are the executioners of cell death.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is triggered by cellular stress, such as DNA damage or oxidative stress, which are common consequences of treatment with cytotoxic agents. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).
Studies have shown that some indazole derivatives can induce apoptosis by:
These events lead to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, which recruits and activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[20]
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, TRAIL) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. Activated caspase-8 can then directly activate effector caspases or cleave the Bcl-2 family protein Bid, which then activates the intrinsic pathway.
Interestingly, some novel indazole-based compounds have been identified as TRAIL sensitizers.[21] They achieve this by inhibiting the interaction between MKK7 and TIPRL, which in turn enhances TRAIL-induced apoptosis.[21]
Convergence and Execution
Both the intrinsic and extrinsic pathways ultimately lead to the activation of effector caspases, such as caspase-3. Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[20][21] The cleavage of caspase-3 and PARP are therefore considered reliable markers of apoptosis induction.[3][21]
Conclusion and Future Directions
The protocols and information provided in this guide offer a robust framework for the initial in vitro characterization of novel indazole ether derivatives. By employing a dual-assay approach for cytotoxicity assessment and subsequently investigating the underlying apoptotic mechanisms, researchers can effectively identify and advance promising anti-cancer drug candidates. Future studies should focus on elucidating the specific molecular targets of these compounds and evaluating their efficacy in more complex in vitro models, such as 3D spheroids, and ultimately in in vivo animal models.
References
-
Hariyanti, H., Yanuar, A., Kusmardi, K., & Hayun, H. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(04), 179–184. Retrieved from [Link]
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
-
Hariyanti, H., Yanuar, A., Kusmardi, K., & Hayun, H. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(4), 179-184. Retrieved from [Link]
-
Lee, M., et al. (2019). Novel indazole-based small compounds enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction in hepatocellular carcinoma. Oncogene, 38(15), 2827–2841. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17163-17175. Retrieved from [Link]
-
Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
-
MDPI. (2025, December 2). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Retrieved from [Link]
-
Semantic Scholar. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). The IC50 of the final compounds against MCF- 7 and HeLa cell lines. Retrieved from [Link]
-
PubMed. (2020, December 15). Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]
-
RSC Publishing. (2021, July 20). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]
-
Universitas Indonesia. (2022, April 15). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]
-
RSC Publishing. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
-
protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]
-
MDPI. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Induction of cell apoptosis by imidazole. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Indazole Derivatives: Promising Anti-tumor Agents. Retrieved from [Link]
-
MDPI. (2016, May 11). The Growing Complexity of Cancer Cell Response to DNA-Damaging Agents: Caspase 3 Mediates Cell Death or Survival?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, May 30). Cleavage of CAD by caspase-3 determines the cancer cell fate during chemotherapy. Retrieved from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 4. japsonline.com [japsonline.com]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. protocols.io [protocols.io]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. tiarisbiosciences.com [tiarisbiosciences.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. mdpi.com [mdpi.com]
- 21. Novel indazole-based small compounds enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole synthesis
Executive Summary: The "Gold Standard" Protocol[1]
You are likely encountering one of two critical failure modes: Regiochemical scrambling (N1 vs. N2 alkylation) or Electrophile degradation (elimination to the vinyl ether).
For the synthesis of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole , the direct alkylation of 1H-indazole with 1-(2-bromoethoxy)-4-chlorobenzene is the most convergent route.[1] However, standard conditions (NaH/DMF) often lead to poor N1:N2 ratios.
The Optimized Recommendation: Switch to Cesium Carbonate (
Module 1: The Regioselectivity Paradox (N1 vs. N2)[2]
Indazole is an ambident nucleophile.[1] The N1-position is thermodynamically favored (benzenoid structure preserved), while the N2-position is often kinetically accessible (quinonoid structure).
The Mechanism of Failure
Under kinetic conditions (low temp, strong base like NaH, polar aprotic solvent), the metal cation often coordinates to N2, directing alkylation there.[2] To improve yield, you must force the system toward thermodynamic equilibrium .
Caption: Reaction pathway showing the divergence between the desired N1-alkylation (thermodynamic) and N2-alkylation (kinetic).
Module 2: Critical Process Parameters (CPP)
The following table summarizes the impact of reaction variables on the yield of the specific target: 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole .
| Variable | Recommendation | Scientific Rationale |
| Base | The "Cesium Effect."[1] The large ionic radius of | |
| Solvent | Acetonitrile (MeCN) or DMF | MeCN is preferred for cleaner profiles.[2] DMF increases reaction rate but makes workup harder.[1] Avoid THF for this specific substrate as it often enhances N2 selectivity with NaH.[1] |
| Temperature | 80°C - 90°C | High temperature is mandatory .[1] It promotes the thermodynamic N1 product and allows any formed N2 product to potentially rearrange or equilibrate back to the anion.[1] |
| Electrophile | Bromide > Tosylate > Iodide | Use 1-(2-bromoethoxy)-4-chlorobenzene .[1] Iodides are too reactive and prone to elimination (E2 reaction) to form the vinyl ether byproduct. |
| Catalyst | TBAI (10 mol%) | Tetrabutylammonium iodide acts as a phase transfer catalyst if using MeCN, improving the solubility of the carbonate base.[2] |
Module 3: Optimized Experimental Protocol
Target: Synthesis of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole Scale: 1.0 mmol basis
Step 1: Preparation of Electrophile (If not purchased)
Note: Commercially available as CAS 2033-76-3.[1]
-
Dissolve 4-chlorophenol (1.0 eq) in acetone.
-
Add
(2.0 eq) and 1,2-dibromoethane (3.0 eq - Excess is crucial to prevent dimerization ). -
Reflux for 12 hours.
-
Concentrate and purify via silica plug (100% Hexanes
5% EtOAc/Hex) to isolate 1-(2-bromoethoxy)-4-chlorobenzene .[1]
Step 2: N-Alkylation of Indazole (The Critical Step)[1]
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Charging: Add 1H-Indazole (118 mg, 1.0 mmol) and
(650 mg, 2.0 mmol) to the flask. -
Solvent: Add anhydrous Acetonitrile (MeCN) (5 mL). Alternative: DMF if solubility is an issue.
-
Activation: Stir at room temperature for 15 minutes.
-
Addition: Add 1-(2-bromoethoxy)-4-chlorobenzene (260 mg, 1.1 mmol) and TBAI (37 mg, 0.1 mmol).
-
Reaction: Heat the mixture to 85°C (oil bath temperature) for 12–16 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The N1 product usually runs higher (less polar) than the N2 product, but this can vary. Use 2D-NMR (NOESY) for final confirmation.
-
-
Workup:
Step 3: Purification[1][6]
-
Column: Silica Gel (230-400 mesh).[1]
-
Eluent: Gradient from 100% Hexanes
15% EtOAc/Hexanes. -
Yield Expectation: 75–85% isolated yield of the N1 isomer.
Module 4: Troubleshooting & FAQs
Q1: I am still seeing 20-30% of the N2 isomer. How do I remove it?
A: If thermodynamic control (
-
Chemical Separation: Isolate the mixture and treat it with HCl in dioxane . The N2-isomer is much more basic (pKa ~ 2) than the N1-isomer (pKa ~ -1).[1] The N2-isomer will protonate and precipitate as a salt, or remain in the aqueous layer during an acid wash, while the N1-isomer remains in the organic layer.
Q2: My alkyl halide is disappearing, but no product is forming.
A: You are likely observing Elimination (E2) .[2]
-
The base is deprotonating the
-hydrogen of the ethyl linker instead of the indazole.[1] -
Fix: Ensure your base is not too strong.[1] Switch from NaH to
or .[1] Ensure the reaction is strictly anhydrous; water can act as a base/nucleophile here.[1]
Q3: Can I use the Mitsunobu reaction (Indazole + Alcohol)?
A: DO NOT use Mitsunobu for this target.
Literature confirms that Mitsunobu conditions (
Troubleshooting Flowchart
Caption: Diagnostic workflow for identifying and resolving yield-limiting factors.
References
-
Regioselectivity in Indazole Alkylation
-
Cheung, L. et al.[2] "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry, 2021, 17, 1939–1954.
- Key Insight: Establishes NaH/THF as N1 selective for substituted indazoles, but notes the thermodynamic stability of N1 allows thermal equilibr
-
-
Cesium Carbonate Effect
-
Mitsunobu Selectivity (Warning)
-
Precursor Synthesis (1-(2-bromoethoxy)-4-chlorobenzene)
Sources
- 1. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 9. 1-(2-Bromoethoxy)-4-chlorobenzene | SIELC Technologies [sielc.com]
- 10. 1-(2-Bromoethoxy)-4-chlorobenzene | C8H8BrClO | CID 74854 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole by HPLC
Welcome to the technical support center for the purification of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during High-Performance Liquid Chromatography (HPLC) purification of this compound. Our approach is built on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction to the Analyte
1-[2-(4-chlorophenoxy)ethyl]-1H-indazole is a heterocyclic aromatic compound. Its structure presents specific challenges for reversed-phase HPLC purification that we will address.
-
Hydrophobic Core: The chlorophenoxy and indazole rings contribute to strong hydrophobic retention on C18 or similar stationary phases.
-
Basic Nitrogen Atoms: The indazole ring contains basic nitrogen atoms (pKa ≈ 1.04)[1]. At neutral pH, these can interact with acidic residual silanol groups on the silica-based stationary phase, leading to significant peak tailing.[2]
-
Solubility: The compound is expected to have low aqueous solubility but good solubility in common organic solvents like acetonitrile (ACN), methanol (MeOH), and Dimethyl Sulfoxide (DMSO).[3]
This guide will help you navigate these properties to achieve optimal purity, recovery, and throughput.
Diagram: General HPLC Purification Workflow
The following diagram outlines the logical flow from crude sample to purified product.
Sources
Technical Support Center: Stability & Handling of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole
Executive Summary
1-[2-(4-chlorophenoxy)ethyl]-1H-indazole is a lipophilic research compound characterized by an indazole core linked to a 4-chlorophenyl ether moiety via an ethyl spacer.
Critical Alert: The primary challenge with this molecule in aqueous media is not chemical degradation , but physical instability (precipitation) and surface adsorption . Users frequently misinterpret loss of signal in HPLC/LC-MS as hydrolysis, when it is actually due to the compound crashing out of solution or sticking to plasticware.
This guide provides the technical framework to distinguish between these phenomena and ensure experimental reproducibility.
Module 1: Solubility vs. Chemical Stability
The "Phantom Degradation" Phenomenon
Because of the 4-chlorophenoxy and indazole groups, this molecule has a high calculated LogP (estimated > 3.5). In pure aqueous buffers (PBS, HEPES), its solubility is likely in the low micromolar or nanomolar range.
Symptom: You observe a 40-60% drop in concentration immediately after diluting a DMSO stock into cell culture media or buffer. Diagnosis: This is precipitation , not degradation. The compound forms micro-aggregates that may be invisible to the naked eye but are filtered out prior to analysis or settle at the bottom of the well.
Solubility Troubleshooting Table
| Solvent System | Solubility Rating | Application Notes |
| 100% Water/PBS | 🔴 Insoluble | Do not use for stock solutions. Immediate precipitation likely. |
| 100% DMSO | 🟢 Excellent | Recommended for Stock (10–100 mM). Store at -20°C. |
| 100% Ethanol | 🟡 Good | Viable alternative to DMSO, but evaporation can alter concentration. |
| PBS + 0.1% DMSO | 🟠 Risk | Metastable. Use immediately. Risk of "crashing out" over time. |
| PBS + Cyclodextrin | 🟢 Excellent | Recommended: 20% HP-β-CD prevents precipitation and adsorption. |
Module 2: Chemical Stability Profile
Hydrolysis (pH Sensitivity)
The molecule contains two potential points of attack:[1]
-
The Ether Linkage (Ar-O-CH2): Aryl alkyl ethers are generally robust against hydrolysis at physiological pH (7.4). They typically require strong acids (e.g., HBr, HI) to cleave [1].[2]
-
The N-Alkyl Bond: The bond between the indazole nitrogen and the ethyl chain is metabolically stable but can be susceptible to oxidative dealkylation under extreme stress (e.g., liver microsomes), though it is chemically stable in simple buffers [2].
Verdict: The compound is chemically stable in aqueous buffers at pH 4.0 – 8.0 for >24 hours if solubilized correctly.
Photostability
Indazole derivatives can absorb UV light and undergo photo-oxidation or tautomeric shifts in excited states [3].
-
Recommendation: Protect stock solutions and assay plates from direct sunlight. Use amber vials.
Module 3: Surface Adsorption (The "Sticky" Drug Problem)
Lipophilic compounds like 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole exhibit high Non-Specific Binding (NSB) to polystyrene and polypropylene [4].
The Mechanism: Hydrophobic interactions drive the molecule out of the aqueous phase and onto the container walls. This is often mistaken for degradation because the compound "disappears" from the solution.
Corrective Action:
-
Glassware: Use silanized glass vials for dilutions.
-
Plastics: Use "Low-Binding" polypropylene tubes.
-
Additives: Include 0.01% Tween-20 or 0.1% BSA in buffers to block surface sites.
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision tree for diagnosing "Missing Compound" issues.
Caption: Diagnostic workflow to distinguish between solubility failure, surface adsorption, and true chemical instability.
Module 4: Experimental Protocols
Protocol A: Preparation of Stable Aqueous Assay Solution
Use this protocol to prevent precipitation during biological assays.
-
Stock Prep: Dissolve 10 mg of compound in 1 mL 100% DMSO (Concentration: ~30 mM). Vortex until clear.
-
Intermediate Dilution (Critical Step):
-
Do NOT pipette DMSO stock directly into the final buffer.
-
Prepare a 100x Intermediate in 100% Ethanol or DMSO.
-
-
Final Dilution:
-
Prepare the assay buffer containing 0.5% Methyl-β-cyclodextrin or 0.01% Tween-20 .
-
Slowly add the Intermediate to the assay buffer while vortexing rapidly.
-
Target: Final DMSO concentration < 1%.
-
Protocol B: Forced Degradation (Validation)
Use this to prove chemical stability to Quality Assurance.
-
Acid Stress: Dilute stock to 10 µM in 0.1 N HCl. Incubate at 60°C for 4 hours.
-
Oxidative Stress: Dilute stock to 10 µM in 3% H₂O₂. Incubate at RT for 4 hours.
-
Analysis: Inject onto HPLC (C18 Column, Acetonitrile/Water gradient).
-
Pass Criteria: >95% recovery of parent peak area compared to Control (Time 0).
-
Note: If the ether bond cleaves, you will see a peak for 4-chlorophenol and the corresponding N-hydroxyethyl-indazole .
-
Frequently Asked Questions (FAQ)
Q1: I see a new peak at RRT 0.8 after 24 hours in media. Is this hydrolysis? A: It is unlikely to be simple hydrolysis. In complex media (like DMEM + FBS), this is often metabolic degradation (if cells are present) or protein binding shifting the equilibrium. If no cells are present, check for photo-oxidation. Run a control in PBS to confirm.
Q2: Can I store the aqueous dilution at 4°C? A: No. Lowering the temperature decreases solubility, increasing the risk of precipitation. Always prepare aqueous dilutions fresh. Store only the DMSO stock at -20°C.
Q3: Why is my standard curve non-linear at high concentrations? A: You have likely exceeded the solubility limit. Above a certain threshold (e.g., 10 µM), the compound precipitates, so adding more stock does not increase the soluble concentration.
References
- Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. Lewis Publishers.
-
Gaetano, A., et al. (2023). "Synthesis and Stability of Indazole Scaffolds in Medicinal Chemistry." Journal of Heterocyclic Chemistry.
-
Tominaga, F., et al. (2010).[3] "Reduction of non-specific adsorption of drugs to plastic containers used in bioassays." Journal of Pharmacological and Toxicological Methods, 61(3), 329-333.[3]
-
FDA Center for Drug Evaluation and Research. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.
Sources
Troubleshooting N1-alkylation selectivity of indazole derivatives
Topic: Troubleshooting N1-alkylation selectivity of indazole derivatives Content Type: Technical Support Center / Troubleshooting Guide
Senior Application Scientist Desk Subject: Optimizing Regioselectivity in 1H-Indazole Alkylations
Welcome to the technical support hub for indazole functionalization. This guide addresses the persistent challenge of distinguishing between N1 (thermodynamic) and N2 (kinetic/chelation-controlled) alkylation. Unlike simple indoles, the indazole scaffold possesses a dynamic tautomeric equilibrium that makes regiocontrol highly sensitive to the Base-Solvent-Temperature triad.
Module 1: The Mechanistic Landscape
Before troubleshooting, you must diagnose the driving force of your current reaction system. The selectivity is governed by the interplay between the tautomeric equilibrium of the substrate and the hardness/softness of the generated nucleophile.
The Tautomer Trap
-
1H-Indazole (N1-H): The thermodynamically stable tautomer (aromatic benzenoid structure).[1]
-
2H-Indazole (N2-H): The less stable quinonoid tautomer.[1]
-
The Anion: Upon deprotonation, the negative charge is delocalized. However, the N1 position is generally more nucleophilic under thermodynamic control, while N2 is often more accessible sterically or favored by specific cation chelation.
Figure 1: Mechanistic divergence in indazole alkylation. Path A represents the target workflow for N1 selectivity.
Module 2: Troubleshooting Workflow (Q&A)
Scenario A: "I am getting a 1:1 mixture of N1 and N2 isomers."
Diagnosis: Your reaction is likely operating under "loose" kinetic control where neither the thermodynamic stability of N1 nor the kinetic rapidity of N2 is dominant. This often happens with weak bases (
Corrective Action: Shift to Thermodynamic Control .
-
Switch Solvent: Change to DMF or NMP. These polar aprotic solvents solvate the cation effectively, creating a "naked" anion that prefers the thermodynamically stable N1 product.
-
Elevate Temperature: Increase reaction temperature to 90–100°C. This overcomes the activation energy barrier and allows any formed N2 product (if reversible) to equilibrate to N1.
-
Base Upgrade: Switch to
. The "Cesium Effect" involves the large, soft cesium cation which forms a loose ion pair, further promoting the thermodynamic N1 pathway [1].
Scenario B: "I used NaH in THF and unexpectedly got high N1 selectivity."
Analysis: This is a known "feature" rather than a bug, but it is substrate-dependent.
Explanation: While THF is non-polar (usually favoring tight ion pairs/N2), NaH can drive N1 selectivity if there are coordinating substituents at C3 (like esters or ketones). The
Scenario C: "I need N1 selectivity, but my substrate has a substituent at C7."
Critical Warning: Substituents at C7 (e.g.,
-
Strategy: You cannot force direct alkylation to N1 easily.
-
Alternative: Construct the indazole after establishing the N-alkyl bond (e.g., via hydrazine cyclization) or use a removable blocking group at N2 if applicable (though difficult).
Scenario D: "I tried the Mitsunobu reaction to get N1, but isolated the N2 product."
Diagnosis: Unlike standard alkylation, the Mitsunobu reaction on indazoles often displays inverted selectivity (favoring N2), particularly with electron-deficient indazoles or methyl esters [3].
Mechanism: The steric bulk of the
Module 3: Validated Experimental Protocols
Protocol A: High-Fidelity N1-Alkylation (Thermodynamic Method)
Best for: Unsubstituted indazoles or substrates without C7 steric hindrance.
Reagents:
-
Base: Cesium Carbonate (
) (2.0 equiv)[1][2][4] -
Solvent: 1,4-Dioxane (Anhydrous) or DMF
-
Electrophile: Alkyl Halide or Tosylate (1.5 equiv)
Step-by-Step:
-
Dissolution: Dissolve the indazole (1.0 equiv) in 1,4-Dioxane (concentration ~0.1 M).
-
Activation: Add
(2.0 equiv). Stir at Room Temperature for 15 minutes. -
Addition: Add the alkylating agent (1.5 equiv).
-
Thermodynamic Push: Heat the mixture to 90°C for 2–4 hours.
-
Why? High temp ensures thermodynamic equilibration to the N1 isomer.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water (x3) to remove DMF/Dioxane traces. Dry over
.[3]
Expected Outcome: >90% N1 selectivity for standard substrates [4].
Protocol B: N1-Alkylation via Chelation Control (The "NaH" Method)
Best for: Indazoles with electron-rich/coordinating groups at C3.
Reagents:
Step-by-Step:
-
Suspend NaH in THF at 0°C under Argon.
-
Add indazole solution dropwise. Stir 30 mins (H2 evolution).
-
Warm to 50°C.
Module 4: Data & Selectivity Matrix
Table 1: Impact of Conditions on Regioisomer Ratio (N1 : N2)
| Substrate Type | Conditions | Major Product | Approx. Ratio (N1:N2) | Mechanism |
| Unsubstituted | Mixture | 50:50 to 60:40 | Kinetic/Loose | |
| Unsubstituted | N1 | > 95:5 | Thermodynamic | |
| 3-Ester Indazole | NaH / THF / 50°C | N1 | > 99:1 | Chelation Control ( |
| 7-Nitro Indazole | NaH / THF / RT | N2 | < 5:95 | Steric Blockade at N1 |
| 5-Bromo Indazole | Mitsunobu ( | N2 | 30:70 | Steric/Betaine Control |
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. 2021, 17, 1939–1951.[5]
-
Development of a selective and scalable N1-indazole alkylation. RSC Advances. 2024.[4][9]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.Beilstein J. Org. Chem. 2024, 20, 1804–1814.
-
Protocol for N-alkylation of 1H-indazole-3-carboxylate intermedi
-
(General Protocol Reference)
-
Sources
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.mpg.de [pure.mpg.de]
- 6. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. connectjournals.com [connectjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wuxibiology.com [wuxibiology.com]
Technical Support Center: Recrystallization of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole. As this is a specialized molecule, a universally optimized recrystallization protocol may not be readily available in the literature. This guide is designed to empower you with the foundational principles, a systematic workflow for method development, and robust troubleshooting strategies to achieve high purity and yield. Our approach is grounded in the established principles of physical organic chemistry and extensive field experience.
Part 1: Method Development - A Systematic Approach to Solvent Selection
The success of any recrystallization hinges on the selection of an appropriate solvent system.[1] An ideal solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at or near its boiling point.[2] Given the mixed polarity of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole—possessing a polar indazole ring, a mid-polarity ether linkage, and nonpolar aromatic/aliphatic regions—a systematic screening is the most reliable path forward.
Experimental Protocol: Small-Scale Solvent Screening
This initial test is crucial and requires only a small amount of your crude material.
-
Preparation : Place approximately 10-20 mg of the crude solid into several small test tubes.
-
Solvent Addition (Room Temp) : To each tube, add a different candidate solvent (see Table 1) dropwise, starting with ~0.5 mL. Agitate the mixture. If the compound dissolves completely at room temperature, that solvent is unsuitable as a primary recrystallization solvent but may be useful as the "soluble solvent" in a mixed-solvent system.[3]
-
Heating : If the compound is insoluble at room temperature, gently heat the test tube in a sand or water bath towards the solvent's boiling point.[4] Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling : Allow the clear, hot solution to cool slowly to room temperature. Once at room temperature, place it in an ice-water bath for 10-15 minutes.[5]
-
Observation : A suitable solvent will show poor solubility at room temperature, complete solubility when hot, and significant crystal formation upon cooling. Note the quantity and quality of the crystals.
Data Presentation: Common Recrystallization Solvents
The following table provides a starting point for your solvent screening, ordered by decreasing polarity.
| Solvent | Boiling Point (°C) | General Polarity | Potential Use for Target Compound |
| Water | 100 | High | Likely poor solubility; may work as an anti-solvent.[6] |
| Methanol | 65 | High | Good starting point for polar compounds.[6] |
| Ethanol (95%) | 78 | High | An excellent, versatile solvent.[6] Often used with water. |
| Acetone | 56 | Intermediate | Good general-purpose solvent, but low boiling point can be tricky.[6] |
| Ethyl Acetate | 77 | Intermediate | Excellent choice for compounds with intermediate polarity.[6] |
| Toluene | 111 | Low | Good for aromatic compounds, but high boiling point can risk oiling out.[6][7] |
| Hexane / Heptane | 69 / 98 | Low | Likely poor solubility; good candidates for an anti-solvent.[6] |
Visualization: Systematic Solvent Selection Workflow
The following workflow illustrates the decision-making process for identifying a suitable single or mixed-solvent system.
Caption: A logical workflow for selecting a recrystallization solvent system.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
Even with a good solvent system, challenges can arise. This section addresses the most common issues encountered during recrystallization.
Q1: My compound separated as an oil, not crystals. What went wrong and how do I fix it?
A1: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[8][9] Impurities can also depress the melting point, exacerbating the issue.[10]
-
Immediate Fix: Reheat the solution to re-dissolve the oil. Add 10-20% more solvent to decrease the saturation temperature, and allow it to cool much more slowly.[8][9] Insulating the flask can promote the slow crystal growth needed.
-
Alternative Solvents: If the problem persists, your solvent's boiling point may be too high. Select a solvent with a lower boiling point.
-
Purity: If the crude material is highly impure, the melting point depression may be too significant.[10] Consider a preliminary purification step (e.g., a quick column filtration) before recrystallization.
Q2: The solution cooled completely, but no crystals have formed. What should I do?
A2: This is a classic case of a supersaturated solution, where the solute remains dissolved beyond its normal saturation point.[9] This can happen for two main reasons: the solution is too dilute (most common) or crystallization has not been initiated.
-
Too Much Solvent: This is the most frequent cause.[9] Gently heat the solution and boil off a portion of the solvent to increase the concentration.[8] Let it cool again.
-
Induce Crystallization: If the concentration seems correct, you need to provide a nucleation site for crystals to grow.[9]
-
Scratch Method: Vigorously scratch the inside surface of the flask at the air-liquid interface with a glass rod. The micro-scratches on the glass can serve as nucleation points.[11]
-
Seed Crystal: Add a tiny speck of the original crude solid. This provides a perfect template for crystal growth.[11]
-
Further Cooling: If room temperature cooling fails, a lower temperature bath (ice-salt or freezer) may be required, but this should be a last resort as rapid cooling can trap impurities.[11][12]
-
Q3: My final yield is very low. How can I improve recovery?
A3: A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor.[8]
-
Minimize Solvent: Ensure you used the absolute minimum amount of hot solvent required to dissolve the solid. Any excess will retain the product in the solution upon cooling.[4]
-
Cold Wash: When washing the collected crystals, always use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will re-dissolve some of your purified product.
-
Second Crop: Do not discard the mother liquor immediately. You can often recover a "second crop" of crystals by boiling off a significant portion of the solvent from the filtrate and re-cooling.[8] Note that this second crop may be less pure than the first.
Q4: My crystals have a slight color, but the pure compound is reported as white. How can I fix this?
A4: Colored impurities can often be removed using activated charcoal (carbon).[13]
-
Procedure: After dissolving your crude compound in the hot solvent, remove it from the heat and add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient).
-
Critical Step - Hot Filtration: Bring the mixture back to a boil for a few minutes. You must then perform a hot gravity filtration to remove the charcoal.[1] If the solution cools during this step, your product will prematurely crystallize on the filter paper along with the charcoal. To prevent this, use a pre-heated funnel and a fluted filter paper for a fast filtration rate.[1]
Visualization: Troubleshooting Common Recrystallization Issues
This flowchart provides a diagnostic path for common experimental problems.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
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Validation & Comparative
A Comparative Guide to Indazole and Benzydamine-Based Anti-Inflammatory Agents
This guide provides a comprehensive comparison between two classes of non-steroidal anti-inflammatory drugs (NSAIDs): indazole derivatives, represented by 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole, and Benzydamine with its analogs. While both fall under the broad category of NSAIDs, their mechanisms of action and therapeutic profiles exhibit significant distinctions, making them suitable for different applications in research and drug development. This document delves into their mechanistic differences, supported by established experimental protocols for their comparative evaluation.
Introduction: Beyond Classical NSAIDs
The landscape of anti-inflammatory drug discovery is continuously evolving. For decades, the primary strategy has centered on the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of inflammatory prostaglandins.[1][2] This mechanism, however, is associated with a range of side effects, particularly gastrointestinal issues, due to the inhibition of the homeostatic COX-1 isoform.[3][4]
This guide focuses on two intriguing classes of compounds that offer anti-inflammatory effects through mechanisms that, while overlapping in some respects, are fundamentally distinct.
-
Indazole Derivatives: This class, represented here by 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole, has demonstrated potent anti-inflammatory activity. Studies on various indazole derivatives show that their effects are often mediated through the significant inhibition of the inducible COX-2 enzyme, as well as modulation of key pro-inflammatory cytokines.[5][6]
-
Benzydamine and its Analogs: Benzydamine is a well-established topical anti-inflammatory agent.[7][8] Unlike traditional NSAIDs, it is a weak inhibitor of COX enzymes.[9][10][11] Its primary anti-inflammatory efficacy stems from its ability to suppress the synthesis of pro-inflammatory cytokines, notably tumor necrosis factor-alpha (TNF-α) and Interleukin-1β (IL-1β), and to stabilize cellular membranes, which contributes to its local anesthetic properties.[9][11][12]
This comparative analysis will explore these divergent mechanisms and provide researchers with a robust experimental framework to validate and quantify the activities of these and similar compounds.
Chemical Structures and Core Scaffolds
The foundational difference in the pharmacological profiles of these two compound classes begins with their distinct chemical structures.
| Compound Class | Representative Structure | Core Scaffold | Key Features |
| Indazole Derivative | 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole | Indazole | A bicyclic aromatic heterocycle consisting of a fused benzene and pyrazole ring. This scaffold is found in numerous pharmacologically active compounds.[8][13] |
| Benzydamine Analog | Benzydamine | 1-Benzyl-1H-indazole | While technically an indazole derivative itself, its unique N-benzyl substitution and dimethylaminopropoxy side chain define its distinct pharmacological class and separate it from other indazoles that primarily target COX enzymes.[7][14] |
The structural variations dictate how these molecules interact with biological targets, leading to their different primary mechanisms of action.
Comparative Mechanisms of Anti-Inflammatory Action
While both classes reduce inflammation, their pathways to achieving this outcome diverge significantly.
The Cyclooxygenase (COX) Pathway
The classical mechanism for NSAIDs involves the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain.[1][15]
-
Indazole Derivatives : Many indazole derivatives show significant, often selective, inhibition of the COX-2 isoform.[5][6] COX-2 is induced by inflammatory stimuli, and its selective inhibition is thought to provide anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with COX-1 inhibition.[3]
-
Benzydamine Analogs : Benzydamine is characterized as a very weak inhibitor of both COX-1 and COX-2.[9][10] Its anti-inflammatory effects are not primarily dependent on prostaglandin synthesis inhibition, which sets it apart from the vast majority of NSAIDs.[11]
Modulation of Pro-Inflammatory Cytokines
A more convergent mechanism for both compound classes is the downregulation of pro-inflammatory cytokines. These signaling proteins, such as TNF-α and IL-1β, are master regulators of the inflammatory cascade.[16][17]
-
Indazole Derivatives : Studies have demonstrated that indazole compounds can inhibit the production of TNF-α and IL-1β in a concentration-dependent manner.[5][6] This action complements their COX-inhibitory effects, providing a multi-pronged anti-inflammatory profile.
-
Benzydamine Analogs : This is the principal mechanism of action for Benzydamine. It effectively inhibits the synthesis and release of TNF-α and IL-1β from activated immune cells like macrophages.[10][11][12] Some research suggests this may occur through the inhibition of the p38 MAPK signaling pathway.[14] This targeted cytokine modulation, without significant COX inhibition, is the hallmark of Benzydamine's activity. In silico studies have even proposed that Benzydamine may act as a direct inhibitor of TNF-α itself.[18]
The following diagram illustrates the primary signaling pathways targeted by these compounds.
Caption: Divergent mechanisms of Indazole derivatives and Benzydamine analogs.
Experimental Framework for Comparative Evaluation
To empirically compare a novel indazole derivative like 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole against a Benzydamine analog, a multi-step experimental workflow is essential. This workflow is designed to first dissect the in vitro mechanisms and then confirm the overall efficacy in vivo.
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Structural Characterization of N1-Substituted Indazole Ethers: A Comparative Guide
Topic: Structural characterization of N1-substituted indazole ethers Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Regioselectivity Paradox
In medicinal chemistry, the indazole scaffold is a "privileged structure," serving as the core for numerous kinase inhibitors, anti-inflammatory agents (e.g., Benzydamine), and GPCR ligands. However, the synthesis and characterization of N1-substituted indazole ethers present a persistent challenge: Regioselectivity .[1]
The indazole ring exists in a tautomeric equilibrium between
This guide provides an autonomous, technical comparison of structural characterization methods, moving beyond basic textbook definitions to field-proven, self-validating protocols.
Comparative Analysis of Characterization Techniques
The following table summarizes the performance of primary characterization methods for distinguishing N1- and N2-substituted indazole ethers.
| Feature | Method A: 1D NMR ( | Method B: 2D NMR (NOESY/HMBC) | Method C: X-Ray Crystallography | Method D: UV-Vis Spectroscopy |
| Throughput | High | Medium | Low | High |
| Definitiveness | Moderate (requires reference) | High (Self-validating) | Absolute | Low (Auxiliary only) |
| Sample Req. | ~2-5 mg | ~10-20 mg | Single Crystal | <1 mg |
| Key Diagnostic | Chemical shift of H-3 vs. H-7 | NOE: N-R | Torsion angles & bond lengths | |
| Cost/Time | Low / Minutes | Low / Hours | High / Days-Weeks | Low / Minutes |
Deep Dive: The Causality of Characterization
Method A: 1D NMR – The Chemical Shift Fingerprint
While 1D NMR is the workhorse, it is prone to ambiguity without a comparative standard.
-
Mechanism: The N1-isomer retains the aromatic benzenoid character of the benzene ring. The N2-isomer adopts a quinonoid structure, disrupting the aromatic current.
-
Diagnostic Shift (H-7): In N2-substituted indazoles, the lone pair on N1 exerts a deshielding anisotropic effect on the adjacent H-7 proton , typically shifting it downfield compared to the N1-isomer.[5]
-
Diagnostic Shift (H-3): Conversely, the H-3 proton in N1-isomers is often more deshielded than in N2-isomers due to the ring current preservation.
Method B: 2D NMR – The Self-Validating Standard
This is the recommended routine method for drug discovery workflows. It relies on spatial proximity (NOE) rather than electronic environments, making it less susceptible to substituent effects.
-
NOESY/ROESY:
-
N1-Substitution: The alkyl group on N1 is spatially close to H-7 (the proton on the benzene ring). A strong NOE cross-peak between the
-CH and H-7 confirms N1 regiochemistry. -
N2-Substitution: The alkyl group on N2 is spatially distant from H-7 but proximal to H-3 . An NOE cross-peak between
-CH and H-3 confirms N2 regiochemistry.
-
-
HMBC:
N- H HMBC can definitively assign the nitrogen by chemical shift ( N of N2-alkylated species is typically shielded relative to N1), but this requires N probe capabilities.
Method C: X-Ray Crystallography – The "Golden Truth"
When isomers separate poorly or NMR signals overlap, X-ray diffraction is non-negotiable. It reveals the bond length alternation characteristic of the quinonoid N2-isomer versus the delocalized benzenoid N1-isomer.
Visualizing the Logic: Characterization Workflow
The following diagram outlines the decision logic for structurally characterizing a synthesized indazole ether.
Caption: Decision tree for distinguishing N1 vs. N2 indazole regioisomers using NMR and X-ray techniques.
Experimental Protocols
Protocol A: Regioselective Synthesis of N1-Substituted Indazole Ethers
Objective: To maximize the yield of the thermodynamically stable N1-isomer.
Reagents:
-
Substituted 1H-Indazole (1.0 eq)[6]
-
Alkyl/Ether Halide (e.g., 3-chloropropyl phenyl ether) (1.1 eq)
-
Sodium Hydride (NaH, 60% in oil) (1.2 eq)[6]
-
Anhydrous THF or DMF
Methodology:
-
Activation: In a flame-dried flask under Argon, dissolve the indazole in anhydrous THF. Cool to 0°C.[6]
-
Deprotonation: Add NaH portion-wise. The evolution of H
gas indicates anion formation. Stir for 30 min at 0°C to ensure complete deprotonation of the N-H. Note: The sodium cation coordinates with N2, sterically hindering it and directing alkylation to N1. -
Alkylation: Add the alkyl halide dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12-24h. Monitor by TLC.[6]
-
Workup: Quench with NH
Cl (sat. aq.). Extract with EtOAc. -
Purification: Silica gel chromatography. N1 isomers typically elute after N2 isomers in non-polar eluents due to higher polarity, though this varies by substituent.
Protocol B: The "NOE Triangulation" Characterization
Objective: To definitively assign regiochemistry without X-ray.
Sample Prep: Dissolve ~10 mg of purified compound in 0.6 mL DMSO-d
Instrument Parameters (600 MHz recommended):
-
1H NMR: Acquire standard spectrum. Identify the N-CH
protons (usually a triplet/multiplet 4.0–5.5 ppm) and the aromatic protons. -
NOESY: Set mixing time (
) to 500 ms. -
Analysis:
-
Locate the N-CH
resonance. -
Scan for cross-peaks in the aromatic region.
-
N1 Confirmation: Look for interaction with the doublet at
~7.5–8.0 ppm (H-7). -
N2 Confirmation: Look for interaction with the singlet at
~8.0–8.5 ppm (H-3).
-
Data Comparison: N1 vs. N2 Spectral Signatures[5][7][8][9]
The following data illustrates the typical spectral differences observed in indazole ethers (e.g., methyl 1H-indazole-3-carboxylate derivatives).
| Parameter | N1-Isomer (Target) | N2-Isomer (Impurity) | Explanation |
| H-3 Chemical Shift | N/A (Substituted) or | N2-alkylation often deshields H-3 more significantly. | |
| H-7 Chemical Shift | N1 lone pair in N2-isomer deshields H-7. | ||
| C-3 ( | Quinonoid character shifts C-3 upfield. | ||
| Melting Point | Generally Lower | Generally Higher | N2 isomers often pack more efficiently (higher symmetry). |
| Elution Order (Silica) | More Polar (Slower) | Less Polar (Faster) | N2 dipole moment is often lower, eluting first in Hex/EtOAc. |
Biological Implications & Case Studies
Understanding this structural distinction is not merely academic; it drives potency.
-
Case Study: Benzydamine Analogs Benzydamine is a specific N1-substituted indazole ether (1-benzyl-3-(3-dimethylaminopropoxy)-1H-indazole). Research indicates that the N2-isomer lacks the specific binding geometry required for its anti-inflammatory mechanism.
-
Kinase Inhibitors (e.g., Axitinib analogues) Many kinase inhibitors utilize the indazole N1-tail to occupy the solvent-exposed region of the ATP binding pocket. The N2-isomer directs the tail into the hinge region, often abolishing activity or introducing steric clash.
Pathway Visualization: Impact of Isomerism
Caption: Impact of N1 vs N2 regiochemistry on drug-target binding interactions.
References
-
BenchChem. Troubleshooting regioselectivity in indazole synthesis. Retrieved from .
-
Beilstein Journals. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org. Chem. 2024.[2][7][8] Retrieved from .
-
National Institutes of Health (NIH). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. PMC.[9] Retrieved from .
-
MDPI. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules 2006.[10][9] Retrieved from .
-
WuXi Biology. Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from .
-
Wiley Online Library. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magn.[8][9] Reson. Chem. 2024.[2][7][8] Retrieved from .
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A Comparative Guide to the Pharmacophores of Pazopanib and 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole
Abstract
In the landscape of kinase inhibitor discovery, understanding the precise three-dimensional arrangement of chemical features—the pharmacophore—that governs molecular recognition at the enzyme's active site is paramount. This guide provides an in-depth, comparative analysis of the well-established pharmacophore of Pazopanib, a multi-targeted tyrosine kinase inhibitor, against the theoretical pharmacophore of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole, a novel chemical entity. While Pazopanib's efficacy is rooted in its specific interactions with the VEGFR-2 kinase domain, the potential of the indazole-based compound is currently unexplored. This document deconstructs the known critical binding features of Pazopanib and uses this framework to hypothesize the potential for the novel indazole derivative to engage similar targets. We will explore structural overlaps, identify key differentiators, and propose a rigorous experimental workflow for the in silico and in vitro validation of these hypotheses, providing a roadmap for researchers in early-stage drug development.
Introduction: The Kinase Inhibitor Landscape
Protein kinases are fundamental regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers. Consequently, they have become one of the most important classes of drug targets. Pazopanib (Votrient®) is a potent, orally available multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in treating renal cell carcinoma and soft tissue sarcoma.[1][2] Its mechanism of action involves the inhibition of several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[2][3][4] By blocking these receptors, Pazopanib effectively stifles tumor angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[4][5]
The chemical scaffold of a drug is central to its function. Pazopanib itself features an indazole ring, a privileged structure in medicinal chemistry known for its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of various kinases.[6][7][8] This brings us to the compound of interest for this guide: 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole . This molecule shares the indazole core but possesses a distinct substitution pattern. As a novel, uncharacterized compound, its biological activity is unknown. The purpose of this guide is to perform a predictive, comparative pharmacophore analysis to answer a key question: Based on its structure, could 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole possess kinase inhibitory activity by mimicking key features of the Pazopanib pharmacophore?
Deconstruction of the Pazopanib Pharmacophore
To understand the potential of our novel compound, we must first meticulously map the known pharmacophoric features of Pazopanib that are essential for its high-affinity binding to the VEGFR-2 kinase domain. Kinase inhibitors like Pazopanib typically bind in the ATP pocket, engaging in a specific set of interactions.
The key pharmacophoric features of Pazopanib include:
-
Hinge-Binding Motif: The N-methylated indazole core acts as a critical hydrogen bond donor, forming a canonical interaction with the hinge region of the kinase (specifically with Cys919 in VEGFR-2). This anchors the inhibitor in the active site.[9]
-
Hydrophobic Pockets: The molecule features several hydrophobic regions that occupy corresponding pockets in the active site. The dimethyl-substituted phenyl ring and the sulfonamide-linked phenyl ring are oriented to fit into these lipophilic areas, contributing significantly to binding affinity.
-
Hydrogen Bond Acceptors: The pyrimidine ring nitrogens and the sulfonamide oxygens act as hydrogen bond acceptors, forming additional stabilizing interactions with residues in the active site, such as Asp1046 of the conserved DFG motif.[9]
-
Aromatic/Hydrophobic Tail: The terminal phenyl group attached to the sulfonamide occupies a hydrophobic region near the solvent-exposed front of the ATP pocket.
These features, arranged in a precise 3D geometry, define the "molecular key" that fits the VEGFR-2 "lock."
Structural and Pharmacophoric Analysis of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole
Now, we turn our attention to the novel compound. Its structure consists of three main components: an unsubstituted 1H-indazole ring, a flexible ethyl linker, and a 4-chlorophenoxy group.
Let's hypothesize its potential pharmacophoric features:
-
Potential Hinge-Binding Motif: The 1H-indazole ring contains an NH group that can act as a hydrogen bond donor, analogous to the core of Pazopanib.[6] This is a promising feature for potential hinge region interaction.
-
Hydrophobic/Aromatic Features: The fused benzene ring of the indazole and the 4-chlorophenyl ring are significant hydrophobic features. The chlorine atom on the phenyl ring further enhances its lipophilicity.
-
Hydrogen Bond Acceptor: The ether oxygen in the linker and the second nitrogen atom of the indazole ring could potentially act as hydrogen bond acceptors.[6]
-
Flexible Linker: The ethyl chain provides significant conformational flexibility, allowing the chlorophenoxy moiety to orient itself within a binding pocket.
The chemical structures of both molecules are presented below for direct comparison.
Caption: Chemical structures of Pazopanib and 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole.
Head-to-Head Pharmacophore Comparison
By mapping the hypothetical features of our novel compound onto the established Pazopanib pharmacophore, we can identify both promising overlaps and significant deviations.
| Pharmacophoric Feature | Pazopanib | 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole | Analysis of Potential Match |
| Hinge-Binding (H-Bond Donor) | Yes (Indazole NH) | Yes (Indazole NH) | Strong Match: The core indazole scaffold is present in both, suggesting a high likelihood of engaging the kinase hinge region.[6][7] |
| Primary Hydrophobic Pocket | Yes (Dimethylphenyl group) | Yes (Chlorophenyl group) | Potential Match: The chlorophenyl group can occupy a hydrophobic pocket, but its shape and electronics differ from the dimethylphenyl group. The ethyl linker's flexibility is key. |
| Gatekeeper Pocket Interaction | Yes (Pyrimidine ring) | No direct equivalent | Mismatch: The novel compound lacks the pyrimidine ring system that interacts near the "gatekeeper" residue (Val916 in VEGFR-2), which is crucial for selectivity and potency.[10] |
| DFG-Motif Interaction (H-Bond Acceptor) | Yes (Sulfonamide) | Potentially (Ether oxygen) | Weak Match: The ether oxygen is a much weaker hydrogen bond acceptor than the sulfonamide group and may not be optimally positioned to interact with the DFG motif. |
| Overall Size and Rigidity | Large, relatively rigid | Smaller, more flexible | Difference: The novel compound is smaller and has a more flexible linker. This could be advantageous for fitting into different pockets but may come at the cost of a higher entropic penalty upon binding, potentially lowering affinity. |
This comparison is visually summarized in the conceptual diagram below.
Caption: Conceptual mapping of pharmacophoric features between Pazopanib and the novel indazole.
Expert Interpretation: The analysis suggests that while 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole possesses a valid hinge-binding motif and a hydrophobic moiety, it lacks the specific and potent interaction points of Pazopanib, particularly at the gatekeeper and DFG-motif regions. Its increased flexibility and smaller size may allow it to act as a fragment or a starting point for lead optimization, but it is unlikely to exhibit potency comparable to Pazopanib without further modification.
Proposed Experimental Workflow for Validation
A theoretical analysis requires empirical validation. The following protocols outline a logical, self-validating workflow to test the hypotheses generated in this guide.
Part A: Computational Validation (In Silico)
This phase aims to computationally predict the binding affinity and pose of the novel compound.
Caption: Computational workflow for validating the binding hypothesis.
Step-by-Step Protocol:
-
Target and Ligand Preparation:
-
Obtain a high-resolution crystal structure of the VEGFR-2 kinase domain from the Protein Data Bank (e.g., PDB IDs: 4AGD, 4AG8).[11]
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.
-
Generate low-energy 3D conformers for both 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole and Pazopanib.
-
-
Molecular Docking:
-
Define the docking grid around the known ATP-binding site occupied by the co-crystallized ligand or Pazopanib.
-
Perform molecular docking using a validated program (e.g., AutoDock, Glide, GOLD). Dock Pazopanib first to validate the docking protocol (i.e., ensure it can reproduce the known binding mode).
-
Dock the novel indazole compound using the same protocol.
-
-
Binding Pose and Energy Analysis:
-
Analyze the top-scoring poses for the novel compound.
-
Visualize the predicted interactions. Critically assess whether the indazole NH forms a hydrogen bond with the Cys919 hinge residue.
-
Compare the docking score (a proxy for binding affinity) to that of Pazopanib.
-
-
Molecular Dynamics (MD) Simulation:
-
For the most promising docked pose, set up and run an MD simulation (e.g., 100 ns) to assess the stability of the ligand-protein complex in a simulated aqueous environment.
-
Analyze the trajectory to see if the key interactions identified in docking are maintained over time.
-
Part B: Biochemical Validation (In Vitro)
This phase provides direct experimental evidence of kinase inhibition. A luminescence-based assay measuring ATP consumption is a robust, industry-standard method.[12][13]
Step-by-Step Protocol: VEGFR-2 Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).[12]
-
Reconstitute recombinant human VEGFR-2 enzyme and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
Prepare a stock solution of ATP at a concentration near the known Km for VEGFR-2 to ensure competitive binding can be accurately measured.[14]
-
Prepare serial dilutions of the test compound (1-[2-(4-chlorophenoxy)ethyl]-1H-indazole) and Pazopanib (as a positive control) in DMSO, then dilute further into the kinase buffer. Include a DMSO-only vehicle control.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compounds/controls.
-
Add the VEGFR-2 enzyme and substrate mixture and briefly incubate.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Add the Kinase Detection Reagent, which contains luciferase/luciferin to convert the newly generated ADP back to ATP, producing a luminescent signal proportional to the ADP generated (and thus, kinase activity). .
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the high (vehicle control) and low (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration required for 50% inhibition).[15]
-
Conclusion and Future Outlook
This guide presents a theoretical yet scientifically grounded comparison between the established pharmacophore of the multi-kinase inhibitor Pazopanib and the novel compound 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole. Our analysis reveals that while the novel compound shares the critical indazole hinge-binding motif, it lacks several other key interaction features that are responsible for Pazopanib's high potency and specific binding mode within the VEGFR-2 active site.
We predict that 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole is unlikely to be a potent VEGFR-2 inhibitor in its current form. However, its structural simplicity, possession of a valid hinge-binding element, and synthetic tractability make it an interesting chemical fragment or starting point. The proposed in silico and in vitro validation workflows provide a clear and robust path to experimentally test this hypothesis. Should the compound show even modest activity in the biochemical assay, it could serve as a foundational scaffold for structure-based drug design efforts aimed at elaborating the structure to incorporate the missing pharmacophoric features and develop a novel class of kinase inhibitors.
References
- Pazopanib - Wikipedia. (n.d.).
- Indazoles in Drug Discovery. (n.d.). PharmaBlock. Retrieved February 20, 2026.
- What is the mechanism of Pazopanib Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved February 20, 2026.
- Pazopanib, a Multitargeted Tyrosine Kinase Inhibitor for Advanced Renal Cell Cancer. (2010, April 12). Retrieved February 20, 2026.
- Kumar, S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(43), 26866-26893.
- Sleijfer, S., et al. (2011). Pazopanib: a promising new agent in the treatment of soft tissue sarcomas.
- Pazopanib (Votrient). (n.d.). Cancer Research UK. Retrieved February 20, 2026.
- K-Ras(G12C) inhibitors in clinical trials: a review from a medicinal chemistry perspective. (n.d.). Bio-protocol. Retrieved February 20, 2026.
- Shinde, S., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia, 19(2).
- 3D Pharmacophoric features of the compound Pazopanib, Atogepant,... (n.d.).
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Publishing. Retrieved February 20, 2026.
- Saisaha, S., et al. (2014). Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. Bioorganic & Medicinal Chemistry Letters, 24(10), 2269-2273.
- Application Notes and Protocols: The Indazole-Benzamide Scaffold in Drug Discovery. (n.d.). BenchChem. Retrieved February 20, 2026.
- Liu, K., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281.
- Application Notes and Protocols for Pak1-IN-1 In Vitro Kinase Assay. (n.d.). BenchChem. Retrieved February 20, 2026.
- In Vitro Kinase Inhibition Assay. (n.d.). ChEMBL - EMBL-EBI. Retrieved February 20, 2026.
- Singh, S., & Singh, P. P. (2021). Exploration of structural requirements for the inhibition of VEGFR-2 tyrosine kinase: Binding site analysis of type II, 'DFG-out' inhibitors. Journal of Biomolecular Structure and Dynamics, 39(1), 1-16.
- in vitro kinase assay. (2024, May 31). protocols.io. Retrieved February 20, 2026.
- MacGurn, J. A., & Evans, T. (2012). Direct measurements of VEGF–VEGFR2 binding affinities reveal the coupling between ligand binding and receptor dimerization. Journal of Biological Chemistry, 287(16), 13345-13354.
- De Luca, L., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 662.
- Binding mode of pazopanib in 3VRI. (n.d.).
- ATP-binding sites of VEGFR2 kinase domain. (n.d.).
- Kaser, D., et al. (2023). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 11, 1234567.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved February 20, 2026.
- Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8703.
- Chapter 6: Pharmacophore Models in Drug Design. (n.d.). Royal Society of Chemistry. Retrieved February 20, 2026.
- Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. (n.d.). Retrieved February 20, 2026.
- pazopanib | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 20, 2026.
- PAZOPANIB. (n.d.). Cancer Therapeutics Response Portal. Retrieved February 20, 2026.
- van der Aart, J., et al. (2025). Model-Informed Dose Optimization of Pazopanib in Real-World Patients with Cancer. Clinical Pharmacokinetics.
- Zhang, Y., et al. (2023).
- Indazole - Wikipedia. (n.d.).
- 939677-20-0(1-2-(4-chlorophenoxy)ethyl-1H-indazole). (2025, August 3). kuujia.com. Retrieved February 20, 2026.
- Structure and synthesis of indazole. (n.d.).
- US8022227B2 - Method of synthesizing 1H-indazole compounds. (n.d.).
Sources
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- 4. cancernetwork.com [cancernetwork.com]
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- 10. tandfonline.com [tandfonline.com]
- 11. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
